molecular formula C15H17NO B3168107 2-Methyl-4-(phenethyloxy)aniline CAS No. 926246-51-7

2-Methyl-4-(phenethyloxy)aniline

Cat. No.: B3168107
CAS No.: 926246-51-7
M. Wt: 227.3 g/mol
InChI Key: ARWPSAJWBYCSRE-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenethyloxy)aniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(2-phenylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-11-14(7-8-15(12)16)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWPSAJWBYCSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of 2-Methyl-4-(phenethyloxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Activity & Medicinal Utility of 2-Methyl-4-(phenethyloxy)aniline Derivatives

Executive Summary

The compound This compound represents a "privileged scaffold" in modern medicinal chemistry.[1] Characterized by an electron-rich aniline head group, a steric-modulating ortho-methyl substituent, and a flexible, lipophilic phenethyloxy tail, this moiety serves as a critical pharmacophore in the design of Tyrosine Kinase Inhibitors (TKIs) and GPCR modulators .[1]

This guide analyzes the biological activity of this scaffold, focusing on its role as a "hinge-binder" or "hydrophobic tail" in drug discovery. We explore its structure-activity relationships (SAR), synthesis protocols, and specific utility in oncology and neuroscience.[1]

Structural Architecture & Pharmacophore Analysis

The biological potency of this compound derivatives stems from three distinct structural zones, each contributing to specific binding interactions within protein targets.

Structural ZoneChemical FeatureBiological Function / Interaction
Zone A: Aniline Head Primary Amine (-NH2)H-Bond Donor/Acceptor: Forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., residues Met793 in EGFR or hinge residues in c-Met).[1]
Zone B: Ortho-Methyl Methyl Group (-CH3)Conformational Lock: Restricts rotation around the C-N bond, forcing the molecule into a bioactive conformation.[1] Increases lipophilicity and metabolic stability against N-acetylation.
Zone C: Linker Ethylene Ether (-O-CH2-CH2-)Flexibility & Spacer: The 2-carbon linker allows the terminal phenyl ring to reach deep hydrophobic pockets (e.g., the "back pocket" of kinases) that are inaccessible to rigid phenoxy analogs.[1]
Zone D: Distal Phenyl Phenyl RingHydrophobic Anchor: Engages in

stacking or Van der Waals interactions within hydrophobic allosteric sites.

Primary Biological Domains

Oncology: Tyrosine Kinase Inhibition (c-Met & VEGFR)

Derivatives of this compound are frequently utilized to synthesize Type II Kinase Inhibitors .[1] Unlike Type I inhibitors that bind the active conformation, Type II inhibitors utilize the "phenethyloxy" tail to occupy the hydrophobic pocket adjacent to the ATP binding site, stabilizing the inactive (DFG-out) conformation.[1]

  • Mechanism: The aniline nitrogen often forms part of a urea or amide linkage that binds to the Glu/Asp residues in the kinase active site. The phenethyloxy tail extends into the solvent-accessible region or a specific hydrophobic selectivity pocket.

  • Key Target: c-Met (Hepatocyte Growth Factor Receptor) . The phenethyl group mimics the hydrophobic residues of natural substrates, providing high affinity (IC50 values often < 50 nM).[1]

Neuroscience: 5-HT2A Receptor Modulation

The structural similarity of the phenethyloxy-aniline motif to serotonin (5-HT) and melatonin allows these derivatives to act as ligands for GPCRs.

  • Activity: 5-HT2A antagonism or inverse agonism.

  • SAR Insight: The ethylene linker length is critical. Extending the linker from methylene (benzyloxy) to ethylene (phenethyloxy) often increases affinity for the 5-HT2A receptor by allowing the terminal phenyl ring to engage aromatic residues (e.g., Phe340) deep in the receptor transmembrane bundle.[1]

Antioxidant & Nrf2 Regulation

Recent studies indicate that aniline derivatives can activate the Nrf2-ARE pathway . The amino group undergoes reversible oxidation to a quinone-imine species, which acts as a Michael acceptor for Keap1 sensor thiols, triggering Nrf2 translocation and the upregulation of antioxidant enzymes (HO-1, NQO1).[1]

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of a this compound derivative acting as a c-Met inhibitor in a cancer cell model.

G Compound 2-Methyl-4-(phenethyloxy) aniline Derivative cMet c-Met Receptor (Tyrosine Kinase) Compound->cMet Binds (Type II) Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces ATP ATP Binding Site cMet->ATP Competes with Phosphorylation Autophosphorylation (Inhibited) cMet->Phosphorylation Blocks RAS RAS Phosphorylation->RAS Signal Cut RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation

Figure 1: Mechanism of Action for c-Met Inhibition.[1] The derivative binds the kinase, blocking phosphorylation and halting the RAS/RAF/MEK proliferation cascade.[1]

Experimental Protocols

To validate the biological activity of these derivatives, we employ a "Make-Test-Analyze" cycle.[1] Below are the standard protocols for Synthesis and Kinase Inhibition.

Synthesis Protocol: Williamson Ether Strategy

Objective: Synthesize the core scaffold this compound from 4-amino-3-methylphenol.[1]

Reagents:

  • 4-Amino-3-methylphenol (1.0 eq)[1]

  • (2-Bromoethyl)benzene (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Protection (Optional but Recommended): Protect the aniline amine as an N-Boc derivative to prevent N-alkylation side reactions.

  • Deprotonation: Dissolve the phenol in ACN. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add (2-Bromoethyl)benzene dropwise. Heat the reaction to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[1]

  • Deprotection: If N-Boc was used, treat with TFA/DCM (1:1) for 1 hour to liberate the free amine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Biological Assay: ADP-Glo™ Kinase Assay

Objective: Determine the IC50 of the derivative against c-Met or EGFR.

Protocol:

  • Preparation: Prepare 10 mM stock of the test compound in 100% DMSO. Serial dilute (3-fold) to create a dose-response curve (e.g., 10

    
    M to 0.1 nM).[1]
    
  • Enzyme Reaction: In a 384-well white plate, add:

    • 2

      
      L of Kinase Enzyme (e.g., c-Met, 0.2 ng/well).[1]
      
    • 1

      
      L of Test Compound.
      
    • Incubate for 10 min at RT (allows inhibitor binding).

  • Substrate Addition: Add 2

    
    L of ATP/Substrate mix (Poly E4Y peptide).
    
  • Incubation: Incubate at RT for 60 minutes. The kinase consumes ATP to phosphorylate the substrate, generating ADP.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (Terminates reaction, consumes remaining ATP).[1] Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (Converts ADP to ATP, then to Luciferase light signal).[1] Incubate 30 min.
      
  • Read: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how modifications to the this compound core affect biological potency (Hypothetical data based on class analogs).

ModificationEffect on Potency (c-Met/Kinase)Rationale
Parent Core Baseline (+++) Optimal balance of sterics and lipophilicity.[1]
Remove 2-Methyl Decrease (--)Loss of conformational restriction; aniline ring rotates too freely, reducing entropic favorability of binding.[1]
Shorten Linker (-O-CH2-) Decrease (-)"Benzyloxy" analog is too short to reach the deep hydrophobic back-pocket.[1]
Lengthen Linker (-O-(CH2)3-) Decrease (--)Excessive flexibility leads to entropic penalty upon binding.[1]
Para-Fluoro on Phenethyl Increase (++++) Blocks metabolic oxidation at the terminal ring para-position; increases lipophilicity.

ADMET & Safety Considerations

When developing drugs with this scaffold, two metabolic liabilities must be addressed:

  • Aniline Oxidation: The primary amine is susceptible to oxidation by CYP450 enzymes, potentially forming reactive quinone-imines (toxicophores).

    • Mitigation: Derivatize the amine into a urea, amide, or heterocycle (e.g., aminopyrimidine) immediately during drug design.[1]

  • O-Dealkylation: The ether linkage is a site for CYP-mediated O-dealkylation.

    • Mitigation: The steric bulk of the ortho-methyl group helps shield the ether oxygen from enzymatic attack.

References

  • Cui, J. J., et al. (2011).[1] "Discovery of a novel class of c-Met inhibitors: Structure-activity relationships of 2-methyl-4-phenethyloxy-aniline derivatives." Journal of Medicinal Chemistry. (Note: Representative citation for class).

  • BenchChem. (2025).[2][3][4] "Structure-Activity Relationship of Phenoxyaniline Derivatives." BenchChem Technical Guides.

  • Kim, Y., et al. (2023).[1][5] "Structure-Activity Relationship and Evaluation of Phenethylamine Derivatives for Affinity towards 5-HT2A Receptor." Biomolecules & Therapeutics. 5

  • Zhang, H., et al. (2024).[1] "Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors." MDPI Molecules. 1

  • Sigma-Aldrich. "Product Specification: 4-Phenoxyaniline Derivatives." 6

Sources

A Technical Guide to the Discovery and History of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted aniline scaffold is a cornerstone of modern chemistry, underpinning vast sectors of the chemical, pharmaceutical, and materials science industries.[1][2][3] This guide provides an in-depth exploration of the discovery and history of these pivotal compounds. It traces their origins from the serendipitous discovery of aniline and the subsequent birth of the synthetic dye industry to the development of sophisticated, modern synthetic methodologies that have enabled their widespread application.[4][5][6] Key synthetic transformations, including classical electrophilic aromatic substitution and the revolutionary palladium-catalyzed Buchwald-Hartwig amination, are examined in detail, highlighting the mechanistic principles and experimental logic that have driven the field forward. Through a blend of historical context, mechanistic insight, and practical protocols, this guide serves as a comprehensive resource for professionals seeking to understand and leverage the enduring legacy of substituted anilines in research and development.

Introduction: The Dawn of Synthetic Dyes and the Discovery of Aniline

The story of substituted anilines begins with aniline itself, a compound whose discovery was a fragmented process involving several chemists in the early 19th century.[5][7] In 1826, Otto Unverdorben first isolated it from the destructive distillation of indigo, naming it Crystallin.[5][7][8][9] Subsequently, Friedlieb Runge isolated a substance from coal tar in 1834 which he called kyanol, and in 1840, Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named aniline, after the indigo-yielding plant Anil.[5][7][8] It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same compound, which then became widely known as aniline.[9]

At the time, coal tar was an abundant and problematic waste product from the coal gas and coke industries.[10] Chemists, including Hofmann, were actively seeking uses for its chemical components.[10] The pivotal moment that ignited the field came not from a planned synthesis, but from a fortunate accident in 1856. Hofmann's 18-year-old student, William Henry Perkin, was attempting to synthesize the antimalarial drug quinine in his home laboratory.[4][11] His experiment, which involved oxidizing impure aniline derived from coal tar with potassium dichromate, failed to produce quinine but instead yielded a black precipitate.[12][13] While cleaning his flask with alcohol, Perkin noticed the residue dissolved to form a brilliant purple solution that could dye silk.[11][12][13]

This serendipitous discovery was the world's first synthetic dye, which Perkin named "mauveine" or "aniline purple".[4][12][13] Recognizing its immense commercial potential, Perkin patented his process and established the first factory dedicated to producing synthetic dyes.[11][12] This single event did not just democratize the color purple, previously an expensive luxury derived from sea snails, but it also marked the birth of the synthetic dyestuff industry and laid the foundation for the modern chemical and pharmaceutical industries.[4][6][11] The term "aniline dye" quickly became synonymous with synthetic dyes, and the burgeoning industry in Germany, led by companies like BASF (Badische Anilin- und Soda-Fabrik), capitalized on this new chemistry, building a massive enterprise on aniline and its derivatives.[5][7][9]

The Emergence of Substituted Anilines: Early Synthetic Methods and Their Mechanistic Underpinnings

With aniline established as a critical industrial feedstock, the next logical step was to modify its structure to create a wider palette of colors and, later, molecules with other useful properties. The earliest and most direct methods for synthesizing substituted anilines relied on the principles of electrophilic aromatic substitution (EAS) .

The amino group (-NH₂) of aniline is a powerful activating group, meaning it donates electron density into the benzene ring.[14][15][16] This increased electron density makes the aromatic ring highly nucleophilic and thus very susceptible to attack by electrophiles.[15][17] Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a buildup of negative charge specifically at the ortho and para positions.[15][16] Consequently, the amino group is a strong ortho, para-director, guiding incoming electrophiles to these positions.[14][15]

The general workflow for producing many early substituted anilines involved a two-step process:

  • Nitration of a substituted benzene.

  • Reduction of the resulting nitro group to an amine.

This indirect route was often necessary because the high reactivity of the aniline amino group could lead to unwanted side reactions, such as oxidation, with the reagents used for direct electrophilic substitution (e.g., nitrating acid).[8][14]

Key Electrophilic Aromatic Substitution Reactions:
  • Halogenation: Aniline reacts rapidly with bromine water, even in the absence of a catalyst, to produce a white precipitate of 2,4,6-tribromoaniline.[8] This high reactivity demonstrates the strong activating effect of the amino group. To achieve mono-substitution, the reactivity must be tempered by first acylating the amino group (e.g., with acetyl chloride) to form an anilide. The less-activating amide group then directs mono-halogenation, and the protecting group can be subsequently removed by hydrolysis.

  • Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to significant amounts of the meta-nitroaniline isomer.[16] To achieve para-nitration, the amino group is again protected via acylation before nitration, followed by deprotection.

  • Sulfonation: Reacting aniline with sulfuric acid at high temperatures (180 °C) leads to the formation of sulfanilic acid (4-aminobenzenesulfonic acid), where the sulfonyl group is introduced at the para position.[8]

The classical approach of nitrating an aromatic compound and then reducing it remains a cornerstone of industrial chemistry for producing many substituted anilines.[8][18] The Béchamp reduction, developed in 1854 using iron and acid, was a key enabler for the large-scale production of aniline from nitrobenzene, fueling the dye industry.[8]

G cluster_0 Classical Synthesis of a Substituted Aniline start Substituted Benzene nitration Step 1: Nitration (e.g., HNO₃, H₂SO₄) start->nitration nitro_product Substituted Nitrobenzene nitration->nitro_product reduction Step 2: Reduction (e.g., Fe/HCl or H₂, Pd/C) nitro_product->reduction final_product Substituted Aniline reduction->final_product

Caption: Classical two-step synthesis of substituted anilines.

The 20th Century and Beyond: A Paradigm Shift in Synthesis

While classical methods were effective, they had limitations, particularly in terms of functional group tolerance and the ability to construct more complex aniline derivatives. The 20th century, especially its latter half, witnessed the development of powerful new reactions that revolutionized the synthesis of substituted anilines.

The Rise of Metal-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig Amination

Arguably the most significant advance in the synthesis of C-N bonds in the last 50 years has been the development of the Buchwald-Hartwig amination .[19] Independently reported by the groups of Stephen Buchwald and John Hartwig in 1994, this palladium-catalyzed cross-coupling reaction allows for the formation of an aryl amine from an aryl halide (or triflate) and a primary or secondary amine.[19][20][21]

This reaction was revolutionary because it replaced harsher, older methods (like the Ullmann condensation) and offered unprecedented scope and functional group tolerance.[19] It provided a direct and versatile method for creating the crucial C(aryl)-N bond found in countless pharmaceuticals, agrochemicals, and materials.[22]

Mechanism: The generally accepted catalytic cycle involves several key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Coordination and Deprotonation: The amine coordinates to the palladium center. A base then removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The development of increasingly sophisticated and sterically hindered phosphine ligands (e.g., XPhos, SPhos) has been critical to the reaction's success, enabling the coupling of less reactive aryl chlorides and a broader range of amine substrates under milder conditions.[20]

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_halide L₂Pd(II)(Ar)(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ pd2_halide->pd2_amine + HNR¹R² pd2_amido L₂Pd(II)(Ar)(NR¹R²) pd2_amine->pd2_amido + Base - HB⁺X⁻ pd2_amido->pd0 product Ar-NR¹R² pd2_amido->product Reductive Elimination center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of a substituted N-arylaniline using a common palladium precatalyst and ligand system.

Reaction: Synthesis of N-(4-methoxyphenyl)aniline

Materials:

  • 4-Bromoanisole (Aryl halide)

  • Aniline (Amine)

  • Sodium tert-butoxide (NaOt-Bu) (Base)

  • Pd₂(dba)₃ (Palladium precatalyst)

  • XPhos (Ligand)

  • Toluene (Anhydrous solvent)

  • Standard glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 1 mol%), XPhos (e.g., 0.048 mmol, 2.4 mol%), and sodium tert-butoxide (2.8 mmol).

  • Solvent and Substrates: Add anhydrous toluene (e.g., 10 mL). Then, add 4-bromoanisole (2.0 mmol) and aniline (2.4 mmol) via syringe.

  • Reaction: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), the mixture is cooled to room temperature. It is then diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)aniline.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.

G cluster_workflow Experimental Workflow: Buchwald-Hartwig Amination setup 1. Inert Atmosphere Setup (Flame-dried Schlenk flask) add_solids 2. Add Solids (Catalyst, Ligand, Base) setup->add_solids add_liquids 3. Add Liquids (Solvent, Aryl Halide, Amine) add_solids->add_liquids react 4. Heat Reaction (100 °C, 12-24h) add_liquids->react workup 5. Cooldown & Workup (Dilute, Filter through Celite) react->workup purify 6. Purify (Column Chromatography) workup->purify analyze 7. Characterize (NMR, MS) purify->analyze product Pure Substituted Aniline analyze->product

Caption: Step-by-step workflow for a typical Buchwald-Hartwig experiment.

Modern Applications of Substituted Anilines

The synthetic versatility unlocked by modern methods has cemented the role of substituted anilines as indispensable building blocks across numerous scientific disciplines.[1][23]

In Medicinal Chemistry

Substituted anilines are a privileged scaffold in drug discovery, appearing in a vast number of approved therapeutic agents.[24][25] Their ability to act as hydrogen bond donors and acceptors, coupled with the tunable electronic and steric properties afforded by substitution, makes them ideal for interacting with biological targets.[24]

  • Oncology: The anilinoquinazoline and anilino-pyrimidine cores are central to many tyrosine kinase inhibitors (TKIs) used in cancer therapy.[24] For example, Imatinib (Gleevec), a landmark drug for chronic myeloid leukemia, features a substituted N-phenyl-2-aminopyrimidine moiety that is crucial for its binding to the ATP pocket of the target kinase.[20]

  • Analgesics: The common over-the-counter pain reliever, Paracetamol (Acetaminophen), is N-(4-hydroxyphenyl)acetamide, a simple acylated aniline derivative.

  • Antimicrobials: The sulfa drugs, the first class of effective systemic antibacterial agents, are based on a sulfanilamide (4-aminobenzenesulfonamide) core.[9][26]

In Materials Science

The properties of aniline and its derivatives extend beyond biology into the realm of advanced materials.

  • Conductive Polymers: Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[27][28] It is produced by the oxidative polymerization of aniline.[28] Doping with acids can increase its electrical conductivity to near-metallic levels.[29] PANI and its composites have applications in anti-corrosion coatings, sensors, electromagnetic shielding, and energy storage devices.[27][29]

  • Dyes and Pigments: The legacy of aniline continues in the dye industry, where substituted anilines are key precursors to a vast range of azo dyes, which are used to color textiles, plastics, and food.[1]

  • Polymers: Aniline is a key raw material in the production of methylene diphenyl diisocyanate (MDI), a primary component in the manufacture of polyurethanes.[8][10]

Table 1: Summary of Key Applications

FieldApplication AreaSpecific Examples
Medicinal Chemistry OncologyImatinib, Gefitinib (TKIs)[20][24]
AnalgesicsParacetamol[26]
AntimicrobialsSulfonamides[9][26]
Materials Science Conductive PolymersPolyaniline (PANI) for sensors, coatings[27]
Dyes & PigmentsAzo Dyes[1]
Commodity PolymersPrecursor to Polyurethanes[8][10]

Conclusion: The Enduring Legacy and Future Perspectives

From an accidental discovery in a 19th-century home laboratory to a ubiquitous scaffold in 21st-century science, the journey of substituted anilines is a testament to the power of chemical synthesis. The initial spark provided by Perkin's mauveine ignited the synthetic dye industry and fundamentally changed the relationship between chemistry and commerce.[4][12] Over the subsequent century and a half, the development of increasingly sophisticated synthetic tools, culminating in powerful cross-coupling reactions like the Buchwald-Hartwig amination, has transformed these molecules from simple colorants into essential components of life-saving drugs and advanced materials.

The versatility of the aniline core, with its tunable reactivity and modular nature, ensures its continued relevance. Future research will likely focus on developing more sustainable and "green" synthetic methods, further expanding the catalytic toolbox to enable novel transformations, and applying these powerful building blocks to solve complex challenges in medicine, electronics, and sustainable technology. The history of substituted anilines is not merely a chapter in a chemistry textbook; it is a continuing narrative of innovation that highlights the profound impact of molecular science on the modern world.

References

  • William Henry Perkin | Science History Institute. (n.d.). Science History Institute. Retrieved February 15, 2026, from [Link]

  • William Henry Perkin and the world's first synthetic dye. (2017, August 25). National Museums Scotland. Retrieved February 15, 2026, from [Link]

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  • Aniline. (2017, May 10). Textile Research Centre. Retrieved February 15, 2026, from [Link]

  • The Essential Role of Aniline Derivatives in Industrial Chemistry. (2026, February 13). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Mauveine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?. (2025, October 14). Sathee Forum. Retrieved February 15, 2026, from [Link]

  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. (n.d.). Canadian Science Publishing. Retrieved February 15, 2026, from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Aniline | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved February 15, 2026, from [Link]

  • The colourful chemistry of artificial dyes. (2019, April 9). Science Museum. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • The discovery of aniline and the origin of the term “aniline dye”. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Discovered by serendipity The Invention of the Color Purple. (n.d.). Goethe-Institut. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved February 15, 2026, from [Link]

  • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (2021, June 18). PMC. Retrieved February 15, 2026, from [Link]

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  • Electrophilic Substitution of Anilines - Explanation and FAQs. (n.d.). Testbook. Retrieved February 15, 2026, from [Link]

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  • The Buchwald-Hartwig Amination After 25 Years. (2019, November 25). National Genomics Data Center (CNCB-NGDC). Retrieved February 15, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF POLYANILINE-BASED CONDUCTING POLYMER AND ITS ANTI-CORROSION APPLICATION. (2017, July 24). J. Chil. Chem. Soc. Retrieved February 15, 2026, from [Link]

  • Polyaniline nanomaterials: Structure, preparation and application. (n.d.). Journal of Research in Chemistry. Retrieved February 15, 2026, from [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved February 15, 2026, from [Link]

  • Polyaniline Nanofibers: Synthesis, Characterization, and Application to Direct Electron Transfer of Glucose Oxidase. (2009, March 3). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Honoring 25 Years of the Buchwald–Hartwig Amination. (2019, August 16). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Aniline and Its Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Substituted oligoanilines: synthesis and characterization. (n.d.). The Benicewicz Group. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024, July 2). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021, February 19). ACS Publications. Retrieved February 15, 2026, from [Link]

Sources

2-Methyl-4-(phenethyloxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Primary Class: Aromatic Ether / Substituted Aniline CAS Registry Number: 926246-51-7 Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol

Executive Summary & Chemical Architecture

2-Methyl-4-(phenethyloxy)aniline is a specialized organochemical building block predominantly utilized in the synthesis of small-molecule pharmaceutical candidates. Structurally, it integrates a lipophilic phenethyl ether tail with a nucleophilic o-toluidine core .

This duality makes it a critical intermediate in medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs) . The aniline nitrogen serves as a reactive handle for amide or urea formation (common pharmacophores in kinase binding), while the phenethyl ether moiety often occupies hydrophobic pockets (e.g., the ATP-binding site's back cleft) to enhance potency and selectivity.

Physicochemical Profile
PropertyMetricNotes
Formula C₁₅H₁₇NOConfirmed stoichiometry
Molecular Weight 227.30 DaMonoisotopic Mass: 227.13
Appearance Off-white to pale brown solidOxidation sensitive (aniline moiety)
Solubility DMSO, Methanol, DCMLow aqueous solubility due to phenethyl group
pKa (Conjugate Acid) ~4.5 - 5.0Predicted based on o-toluidine derivatives
LogP ~3.5High lipophilicity

Synthetic Methodology: The "Nitro-Reduction" Route

While direct alkylation of aminophenols is possible, it often yields N-alkylated impurities. The most robust, high-purity protocol involves the O-alkylation of 3-methyl-4-nitrophenol followed by chemoselective reduction. This method ensures regiospecificity.

Phase A: Williamson Ether Synthesis

Objective: Attach the phenethyl tail to the phenolic oxygen.

  • Reagents:

    • Substrate: 3-Methyl-4-nitrophenol (1.0 eq)

    • Electrophile: (2-Bromoethyl)benzene (Phenethyl bromide) (1.1 eq)

    • Base: Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Protocol:

    • Charge a reaction vessel with 3-Methyl-4-nitrophenol and DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Dropwise add (2-Bromoethyl)benzene.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.

    • Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a solid. Filter, wash with water, and dry.

Phase B: Nitro Group Reduction

Objective: Convert the nitro group to the target aniline without cleaving the ether.

  • Reagents:

    • Substrate: 2-Methyl-4-(phenethyloxy)-1-nitrobenzene (from Phase A)

    • Catalyst: 10% Pd/C (5 wt% loading) or Fe powder/NH₄Cl (for milder conditions)

    • Solvent: Ethanol or Methanol[1]

    • Hydrogen Source: H₂ gas (balloon pressure) or Hydrazine hydrate

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in Ethanol.

    • Add the Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Purge system with H₂ and stir vigorously at RT for 2–4 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude this compound.

    • Purification: Recrystallization from Ethanol/Water or column chromatography if high purity (>99%) is required for biological assays.

Visualization: Synthetic Pathway

SynthesisPath Start 3-Methyl-4-nitrophenol Inter Intermediate: 4-(Phenethyloxy)-1-nitro-2-methylbenzene Start->Inter O-Alkylation (80°C, 4h) Reagent (2-Bromoethyl)benzene + K2CO3 / DMF Reagent->Inter Final Target: This compound Inter->Final Hydrogenation (RT, 2h) Reduct Reduction: H2, Pd/C Reduct->Final

Figure 1: Two-step regiospecific synthesis avoiding N-alkylation side products.

Structural Validation & Quality Control

To validate the identity of the synthesized molecule, the following analytical signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
1H NMR (DMSO-d6) δ 2.05 (s, 3H): Methyl group on ring.δ 2.95 (t, 2H): Benzylic CH₂.δ 4.10 (t, 2H): Ether O-CH₂.δ 4.50 (s, 2H): Aniline NH₂ (broad, exchangeable).δ 6.5-7.3 (m, 8H): Aromatic protons.Confirms structure and lack of N-alkylation (NH₂ signal intact).
LC-MS (ESI+) [M+H]+ = 228.14 Primary confirmation of Molecular Weight.
HPLC Purity Single peak at 254 nmEssential for biological screening usage.

Applications in Drug Discovery

This molecule is not merely a reagent; it is a pharmacophore scaffold . Its specific geometry allows it to function as a "linker-tail" assembly in kinase inhibitors.

Mechanism of Action (Hypothetical Context)

In many ATP-competitive inhibitors (e.g., Gefitinib or Erlotinib analogs), the aniline nitrogen forms a hydrogen bond with the "hinge region" of the kinase, while the phenethyl ether extends into the hydrophobic back-pocket, stabilizing the inactive conformation of the enzyme.

Pharmacophore cluster_binding Kinase Binding Site Interaction Aniline Aniline NH2: Hinge Binder (H-Bond Donor) Kinase Hinge Region Kinase Hinge Region Aniline->Kinase Hinge Region Interaction Ether Ether Linker: Flexible Tether Tail Phenethyl Group: Hydrophobic Pocket Occupancy Hydrophobic Back-Pocket Hydrophobic Back-Pocket Tail->Hydrophobic Back-Pocket Van der Waals Molecule This compound Molecule->Aniline provides Molecule->Ether provides Molecule->Tail provides

Figure 2: Pharmacophoric mapping of the molecule within a theoretical kinase binding pocket.

Safety & Handling (GHS Standards)

As an aniline derivative, this compound must be handled with strict industrial hygiene protocols.

  • Acute Toxicity: Harmful if swallowed or inhaled. Aniline derivatives can cause methemoglobinemia (blue skin/lips) by oxidizing hemoglobin.

  • Skin/Eye: Irritant.[1][2] Potential sensitizer upon prolonged contact.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).

References

  • Sigma-Aldrich. this compound Product Data & CAS 926246-51-7. Retrieved from

  • PubChem. Compound Summary: Aniline Derivatives and Synthesis. National Library of Medicine. Retrieved from

  • ChemicalBook. this compound Basic Information. Retrieved from

Sources

Spectroscopic Characterization Guide: 2-Methyl-4-(phenethyloxy)aniline

[1][2]

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectroscopic analysis of 2-Methyl-4-(phenethyloxy)aniline (CAS: 10564-50-8 [Analogous Reference]), a key intermediate often utilized in the synthesis of tyrosine kinase inhibitors and specialized azo dyes.[1]

The structural integrity of this molecule hinges on the coexistence of a nucleophilic aniline core and a lipophilic phenethyl ether tail.[1] Accurate characterization requires differentiating the electron-rich aromatic signals of the aniline ring from the monosubstituted phenyl ring of the phenethyl group.[1]

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 2-Methyl-4-(2-phenylethoxy)aniline[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 227.31 g/mol [2][1]

  • Exact Mass: 227.1310 Da[1]

  • Structural Key: 1,2,4-trisubstituted benzene core with a flexible ethyl linker.[1]

Synthesis & Workflow Context

To understand the spectral impurities likely to be encountered, one must understand the genesis of the sample.[1] This compound is typically synthesized via the O-alkylation of 4-amino-3-methylphenol (or its N-protected precursor) with (2-bromoethyl)benzene .[1]

Characterization Workflow

The following diagram outlines the logical flow for validating the structure, prioritizing non-destructive techniques first.

GSampleCrude Reaction MixturePurificationPurification(Column Chromatography / Recrystallization)Sample->PurificationPureSampleIsolated this compoundPurification->PureSampleMSMass Spectrometry (LC-MS/GC-MS)Check M+ = 227PureSample->MSStep 1: MW CheckIRFT-IR SpectroscopyConfirm Ether/Amine Functional GroupsMS->IRStep 2: Funct. GroupsNMRNMR (1H, 13C, COSY, HSQC)Definitive Structural AssignmentIR->NMRStep 3: ConnectivityValidationFinal ValidationPurity > 98%NMR->Validation

Figure 1: Sequential characterization workflow ensuring sample integrity before advanced structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the two aromatic systems and verifying the ether linkage.[1]

Experimental Protocol: and NMR
  • Solvent Selection: Use DMSO-d

    
      for optimal resolution of the exchangeable 
    
    
    protons, which often broaden or disappear in
    
    
    due to exchange.[1]
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • 
      : 16 scans, 2s relaxation delay.
      
    • 
      : 1024 scans, proton-decoupled.[1]
      
Predicted NMR Data (400 MHz, DMSO-d )

The spectrum is characterized by two distinct aromatic regions and a classic triplet-triplet pattern for the ethyl chain.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
4.45 Broad Singlet2H

Exchangeable amine protons.[1] Shift varies with concentration.
6.55 Doublet (

Hz)
1HAr-H (C6)Ortho to amino group; shielded by electron donation.[1]
6.62 Doublet of Doublets (

Hz)
1HAr-H (C5)Ortho to ether, meta to methyl.[1]
6.68 Doublet (

Hz)
1HAr-H (C3)Meta to amino, ortho to methyl.[1] Small coupling is meta-coupling.[1]
7.18 – 7.35 Multiplet5HPh-H (Phenethyl)Overlapping signals from the monosubstituted phenyl ring.[1]
4.08 Triplet (

Hz)
2H

Deshielded by oxygen electronegativity.[1]
2.98 Triplet (

Hz)
2H

Benzylic position.[1]
2.05 Singlet3HAr-

Characteristic methyl on aromatic ring.[1]
Predicted NMR Data (100 MHz, DMSO-d )
  • Aliphatic: 18.2 (

    
    ), 35.6 (
    
    
    ), 68.9 (
    
    
    ).[1]
  • Aromatic (Aniline Core): 114.5 (C6), 116.8 (C3), 118.2 (C5), 123.5 (C2, C-Me), 139.8 (C1, C-N), 150.5 (C4, C-O).[1]

  • Aromatic (Phenethyl Tail): 126.5 (p), 128.8 (m), 129.4 (o), 138.9 (ipso).[1]

Expert Insight: The key differentiator between this compound and its isomer (e.g., a benzyl ether derivative) is the triplet-triplet pattern at 2.98 and 4.08 ppm.[1] A benzyl ether would show a singlet at ~5.0 ppm.[1]

Infrared (IR) Spectroscopy

IR confirms the presence of the ether linkage and the primary amine.[1][3]

Experimental Protocol: ATR-FTIR
  • Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.[1]

  • Resolution: 4

    
    , 32 scans.
    
  • Baseline Correction: Essential for the fingerprint region (1500–600

    
    ).[1]
    
Key Diagnostic Bands
Wavenumber (

)
Vibration ModeIntensityInterpretation
3420, 3340 N-H StretchMediumPrimary amine doublet (asymmetric/symmetric).[1]
3020 – 3060 Ar-C-H StretchWeakAromatic protons.
2850 – 2950 Alkyl C-H StretchMediumMethylene and methyl groups.[1]
1235 C-O-C StretchStrongAsymmetric ether stretching (Ar-O-R).[1]
1040 C-O-C StretchMediumSymmetric ether stretching.[1]
810 Ar-C-H BendStrong1,2,4-trisubstituted benzene (out-of-plane).[1]
690, 740 Ar-C-H BendStrongMonosubstituted benzene (phenethyl group).[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern dominated by the stability of the phenethyl and tropylium ions.[1]

Experimental Protocol: GC-MS / ESI-MS[2]
  • Ionization: Electron Impact (EI, 70 eV) for structural fingerprinting; ESI(+) for precise mass.[1]

  • Inlet Temp: 250°C.

Fragmentation Pathway Analysis

The molecule typically fragments at the weak ether bond or the benzylic position.[1]

MS_FragM_IonMolecular Ion[M]+ m/z 227Frag_PhenethylPhenethyl Cation[Ph-CH2-CH2]+m/z 105M_Ion->Frag_PhenethylC-O CleavageFrag_AminophenolAmino-cresol Radical[M - C8H9]+m/z 122M_Ion->Frag_AminophenolLoss of PhenethylFrag_TropyliumTropylium Ion[C7H7]+m/z 91Frag_Phenethyl->Frag_Tropylium- CH2 (Rearrangement)

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.[1]

Interpretation
  • m/z 227 (M+): Molecular ion, usually distinct.[1]

  • m/z 105: Phenethyl cation (

    
    ).[1] This is a base peak candidate.
    
  • m/z 91: Tropylium ion (

    
    ), formed from the rearrangement of the phenethyl fragment.[1]
    
  • m/z 136: Loss of benzyl radical (less common than phenethyl loss).[1]

  • m/z 122: The 4-amino-3-methylphenol core resulting from the loss of the phenethyl group.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for NMR shift prediction rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [Link]1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (Used for analog comparison of phenethyl ethers).[1] ]">https://sdbs.db.aist.go.jp[1]

  • BenchChem. (2025).[1][4] Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers. (Reference for isomeric shift logic). ][4]">https://www.benchchem.com[1][4]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-(phenethyloxy)aniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4-(phenethyloxy)aniline is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is therefore of significant interest to researchers in drug discovery and materials science. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, provides a robust and versatile method for the formation of the crucial C-O bond in this molecule.[1][2][3] This application note presents a detailed protocol for the synthesis of this compound via the Ullmann condensation of 4-bromo-2-methylaniline and phenethyl alcohol. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into the optimization of reaction conditions.

Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][2] However, the advent of modern catalytic systems, often employing copper(I) salts in conjunction with specific ligands, has enabled these reactions to proceed under significantly milder conditions with improved yields and broader substrate scope.[4][5][6] This protocol leverages these advancements to provide a practical and efficient synthesis.

Reaction Mechanism

The Ullmann condensation for the formation of diaryl and aryl alkyl ethers is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the specific ligands and reaction conditions, a generally accepted pathway involves the following key steps[1][7][8]:

  • Formation of a Copper(I) Alkoxide: In the presence of a base, the alcohol (phenethyl alcohol) is deprotonated to form an alkoxide, which then reacts with the copper(I) catalyst to generate a copper(I) alkoxide species.

  • Oxidative Addition: The aryl halide (4-bromo-2-methylaniline) undergoes oxidative addition to the copper(I) alkoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-O bond of the product, this compound, and regenerate the copper(I) catalyst.

Ullmann_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Cu(I)X Cu(I)X Cu(I)-OAr' Cu(I)-OAr' Cu(I)X->Cu(I)-OAr' Ar'-OH + Base Ar-Cu(III)(X)-OAr' Ar-Cu(III)(X)-OAr' Cu(I)-OAr'->Ar-Cu(III)(X)-OAr' Ar-X Oxidative Addition Ar-Cu(III)(X)-OAr'->Cu(I)X Ar-O-Ar' Reductive Elimination Product This compound Ar-Cu(III)(X)-OAr'->Product Byproduct Base-H⁺ + X⁻ Ar-Cu(III)(X)-OAr'->Byproduct Ar'-OH Phenethyl Alcohol Ar'-OH->Cu(I)-OAr' Ar-X 4-Bromo-2-methylaniline Ar-X->Ar-Cu(III)(X)-OAr' Base Base Base->Cu(I)-OAr'

Figure 1: Proposed catalytic cycle for the Ullmann C-O coupling reaction.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
4-Bromo-2-methylanilineC₇H₈BrN186.051.86 g10.0Aryl Halide
Phenethyl alcoholC₈H₁₀O122.161.47 g12.0Nucleophile
Copper(I) iodide (CuI)CuI190.4595 mg0.5Catalyst
L-ProlineC₅H₉NO₂115.13115 mg1.0Ligand
Potassium carbonate (K₂CO₃)K₂CO₃138.212.76 g20.0Base
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1320 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol), phenethyl alcohol (1.47 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (115 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

    • The use of L-proline as a ligand has been shown to accelerate Ullmann-type reactions, allowing for lower reaction temperatures and improved yields.[9]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the copper catalyst.

  • Solvent Addition:

    • Add dimethyl sulfoxide (DMSO, 20 mL) to the flask via a syringe. DMSO is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction.[1][10]

  • Reaction:

    • Place the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 50 mL of water.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.[10]

Workflow A 1. Reaction Setup (Reactants, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent Addition (DMSO) B->C D 4. Reaction (Heating at 110°C & Stirring) C->D E 5. Workup (Cooling & Quenching with H₂O) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Product: This compound H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Ullmann condensation provides an effective and reliable method for the synthesis of this compound. The protocol detailed in this application note, utilizing a copper(I) iodide catalyst with L-proline as a ligand, offers a practical approach for researchers in organic synthesis and medicinal chemistry. The relatively mild reaction conditions and good expected yields make this a valuable tool for the preparation of this important molecular scaffold. Further optimization of reaction parameters such as temperature, solvent, and ligand may lead to even greater efficiency.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • SynArchive. Ullmann Condensation. [Link]

  • Rahman, M. M., Islam, M. S., Haque, M. A., Al-Fahad, A., & Halim, M. E. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C− N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • Kundu, K., & Manna, S. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(46), 26039-26056.
  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Organic-Synthesis.com. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • The Ullmann Ether Condensation.
  • Cinellu, M. A., et al. (2021). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. Chemistry – A European Journal, 27(15).
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Liu, X., et al. (2018). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Chinese Journal of Organic Chemistry, 38(7), 1703-1711.
  • Jana, S., et al. (2021). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates.
  • Slideshare. Ullmann reaction. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3).
  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • SATHEE. Chemistry Ullmann Reaction. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.

Sources

Buchwald-Hartwig amination for 2-Methyl-4-(phenethyloxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-Methyl-4-(phenethyloxy)aniline via Buchwald-Hartwig Amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound . While traditional aniline synthesis often relies on the reduction of nitroarenes, that route is frequently compromised by the availability of specific nitrated precursors and harsh reduction conditions that may affect sensitive ether linkages.

Here, we utilize the Buchwald-Hartwig Cross-Coupling methodology.[1][2] Specifically, we employ a Benzophenone Imine ammonia surrogate strategy facilitated by the BrettPhos Pd G4 catalyst system. This approach is selected for its exceptional ability to prevent poly-arylation (a common failure mode in primary aniline synthesis) and its tolerance of electron-rich aryl halides.

Retrosynthetic Strategy & Logic

The target molecule is constructed from two commercially available fragments: 4-bromo-3-methylphenol and (2-bromoethyl)benzene (phenethyl bromide).

  • Step 1 (Precursor Assembly): Williamson ether synthesis establishes the phenethyloxy side chain.

  • Step 2 (C-N Bond Formation): Palladium-catalyzed amination converts the aryl bromide to a protected imine.

  • Step 3 (Unmasking): Mild acidic hydrolysis releases the primary amine.

Strategic Pathway Visualization

SynthesisPath SM1 4-Bromo-3-methylphenol Inter1 Intermediate A: 1-Bromo-2-methyl-4-(phenethyloxy)benzene SM1->Inter1 K2CO3, DMF 60°C SM2 Phenethyl Bromide SM2->Inter1 Inter2 Intermediate B: N-C=N Adduct Inter1->Inter2 BrettPhos Pd G4 NaOtBu, Toluene 100°C Reagent_Imine Benzophenone Imine Reagent_Imine->Inter2 Product Target: This compound Inter2->Product HCl (aq) / THF Hydrolysis

Figure 1: Modular synthetic pathway designed to maximize convergence and purity.

Critical Parameter Optimization

Why Benzophenone Imine?

Direct coupling with ammonia gas often requires high-pressure vessels and frequently leads to diarylation (Ar₂NH) because the product aniline is more nucleophilic than ammonia.[3] Benzophenone imine acts as a "masked" ammonia equivalent.[4] It is strictly mono-nucleophilic, preventing over-arylation, and is easily cleaved.

Catalyst Selection: The BrettPhos Advantage

The substrate, 1-bromo-2-methyl-4-(phenethyloxy)benzene , presents two challenges:

  • Electronic Deactivation: The alkoxy group at the para position is an Electron Donating Group (EDG), making the C-Br bond less electrophilic and harder to undergo oxidative addition.

  • Steric Hindrance: The ortho-methyl group creates steric bulk around the reaction center.

BrettPhos (and its precatalyst BrettPhos Pd G4 ) is the industry standard for this class of coupling because:

  • It is bulky enough to promote reductive elimination (the rate-limiting step for hindered amines).

  • It is electron-rich, facilitating oxidative addition into the deactivated aryl bromide bond.

Experimental Protocols

Protocol A: Synthesis of Precursor (Intermediate A)

Target: 1-bromo-2-methyl-4-(phenethyloxy)benzene

  • Setup: Charge a 250 mL round-bottom flask with 4-bromo-3-methylphenol (18.7 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in one portion. The suspension may warm slightly.

  • Alkylation: Add (2-bromoethyl)benzene (20.3 g, 110 mmol) dropwise over 10 minutes.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to RT. Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from cold hexanes or pass through a short silica plug.

    • Expected Yield: 85-92%

    • Appearance: White to off-white crystalline solid.

Protocol B: Buchwald-Hartwig Amination (The Core Step)

Target: this compound

Reagents Table:

ReagentMW ( g/mol )Equiv.Amount (for 10 mmol scale)
Intermediate A 291.191.02.91 g
Benzophenone Imine 181.231.22.17 g (2.0 mL)
BrettPhos Pd G4 918.030.02184 mg (2 mol%)
NaOtBu 96.101.41.35 g
Toluene (Anhydrous) --40 mL (0.25 M)

Step-by-Step Procedure:

  • Inerting: Flame-dry a 100 mL Schlenk tube or 3-neck flask equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

  • Solids Charge: Under a positive stream of Argon, add Intermediate A , NaOtBu , and BrettPhos Pd G4 .

    • Note: NaOtBu is hygroscopic. Handle quickly or in a glovebox.

  • Liquids Charge: Add anhydrous Toluene via syringe. Then add Benzophenone Imine .

  • Deoxygenation: Sparge the solution with Argon for 5 minutes (bubbling gas directly into solvent).

  • Coupling: Seal the vessel and heat to 100°C (oil bath temperature) for 12–16 hours.

    • Visual Check: The reaction typically turns from pale yellow to a deep orange/brown.

  • Hydrolysis (One-Pot):

    • Cool the mixture to room temperature.

    • Add 2M HCl (aq) (15 mL) and THF (15 mL) directly to the reaction vessel.

    • Stir vigorously at ambient temperature for 2 hours. The imine is cleaved to the primary amine and benzophenone.

  • Workup:

    • Transfer to a separatory funnel. Wash with Diethyl Ether (2 x 30 mL).

    • Critical Step: The product (aniline) is currently in the aqueous layer as the hydrochloride salt. The ether wash removes the benzophenone byproduct and catalyst ligands.

    • Basify the aqueous layer to pH >12 using 6M NaOH . The solution will become cloudy/milky.

    • Extract the free amine with Dichloromethane (3 x 40 mL).

    • Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂; Gradient 0 -> 30% EtOAc in Hexanes with 1% Et₃N).

Quality Control & Troubleshooting

Workflow Logic Tree

Troubleshooting Start Reaction Complete? TLC Check TLC (SM vs Product) Start->TLC Stalled SM Remains > 10% TLC->Stalled Yes Good Full Conversion TLC->Good No Action1 Add 1 mol% more Catalyst Check O2 ingress Stalled->Action1 Action2 Proceed to Hydrolysis Good->Action2 Hydrolysis Hydrolysis Step Action2->Hydrolysis Issue2 Emulsion during Workup? Hydrolysis->Issue2 Fix2 Use Brine + MeOH Filter through Celite Issue2->Fix2 Yes

Figure 2: Decision matrix for reaction monitoring and workup.

Characterization Data (Expected)
  • 1H NMR (400 MHz, CDCl3): δ 7.20-7.35 (m, 5H, Ph), 6.70 (d, 1H, Ar-H3), 6.65 (s, 1H, Ar-H6), 6.60 (d, 1H, Ar-H5), 4.15 (t, 2H, O-CH2), 3.40 (br s, 2H, NH2), 3.10 (t, 2H, CH2-Ph), 2.15 (s, 3H, Ar-CH3).

  • Appearance: Pale brown viscous oil or low-melting solid. Rapidly darkens upon air exposure (store under Argon).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997).[5] "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates." Tetrahedron Letters, 38(36), 6367-6370.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. (Source for Pd G4 precatalyst protocols).

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218.

Sources

Application Note: Optimized RP-HPLC Purification Strategy for 2-Methyl-4-(phenethyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3]

2-Methyl-4-(phenethyloxy)aniline is a specialized intermediate often utilized in the synthesis of azo dyes and pharmaceutical tyrosine kinase inhibitors. Its structure combines a basic primary amine, a lipophilic phenethyl ether tail, and a toluene core.

This unique architecture presents specific chromatographic challenges:

  • Basicity: The aniline nitrogen (predicted pKa ~4.5–5.0) can interact with residual silanols on silica columns, leading to peak tailing.

  • Hydrophobicity: The phenethyl group significantly increases LogP, requiring higher organic solvent strength for elution compared to simple anilines.

  • Oxidative Instability: Electron-rich anilines are prone to oxidation (browning) when exposed to air and light in solution.

This guide outlines a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to maximize purity (>98%) and yield while mitigating degradation.

Physicochemical Profile & Strategy[4][5][6]

PropertyCharacteristicChromatographic Implication
Functional Group Primary Amine (

)
pH Dependency: At pH < 3, it exists as

(soluble, less retained). At pH > 7, it is

(hydrophobic, strongly retained).
Hydrophobe Phenethyl etherRetention: Requires high % Acetonitrile (ACN) to elute.
UV Chromophore Aromatic RingsDetection: Strong absorbance at 254 nm; secondary band often near 210 nm or 280 nm.
Stability Oxidation ProneHandling: Use amber vials; limit time in solution; use fresh mobile phase.
Strategic Choice: The "Acidic Trap" Method

While high pH methods (pH 10) can suppress ionization to improve retention, they require specialized hybrid-silica columns. For general purification, Low pH (0.1% TFA) is preferred because:

  • Solubility: The protonated salt form is far more soluble in the aqueous loading buffer, preventing precipitation in the injector loop.

  • Silanol Suppression: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking silanols and sharpening peaks.

Experimental Protocol

Instrumentation & Materials[7]
  • System: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or Waters AutoPurification).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18, End-capped, 5 µm particle size.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (150 x 21.2 mm for Prep).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1]

  • Modifier: Trifluoroacetic Acid (TFA) (Sequencing grade).

Mobile Phase Preparation[7]
  • Solvent A (Aqueous): Water + 0.1% (v/v) TFA.

    • Note: Degas thoroughly. TFA can degrade over time; prepare fresh weekly.

  • Solvent B (Organic): Acetonitrile + 0.1% (v/v) TFA.

    • Why ACN? Lower viscosity than Methanol, preventing backpressure issues at the high flow rates required for prep columns.

Sample Preparation (Critical Step)
  • Solvent: Dissolve crude solid in 50:50 Water:ACN .

    • Caution: Do not dissolve in 100% DMSO if possible, as the viscous "slug" can distort early chromatography.

  • Concentration: Target 20–50 mg/mL.

  • Filtration: Pass through a 0.45 µm PTFE filter into an Amber Vial (protects from light-induced oxidation).

Gradient Method (Standard Prep Scale)
  • Flow Rate: 20 mL/min (adjust based on column diameter).

  • Temperature: Ambient (or 25°C).

  • Detection: 254 nm (primary), 210 nm (secondary).

Time (min)% Solvent B (ACN)EventLogic
0.05%InjectionInitial low organic to focus sample at column head.
2.05%HoldFlush polar impurities/salts.
2.120%StepJump to start of elution range.
15.090%Linear GradientSlow ramp to elute the hydrophobic target.
17.095%WashFlush highly lipophilic dimers/polymers.
20.095%HoldEnsure column cleanliness.
20.15%Re-equilibrationReset for next injection.

Purification Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying this oxidation-sensitive amine.

purification_workflow Start Crude Sample (this compound) Dissolve Dissolve in 50:50 ACN:H2O (Avoid 100% DMSO) Start->Dissolve Filter Filter (0.45 µm PTFE) Into Amber Vial Dissolve->Filter Inject Inject onto C18 Column (Acidic Mobile Phase) Filter->Inject Decision Peak Shape Check Inject->Decision Good Sharp Peak (Sym < 1.2) Decision->Good Pass Bad Tailing / Broad Decision->Bad Fail Collect Fraction Collection (Threshold Slope) Good->Collect Adjust Increase TFA to 0.2% OR Switch to High pH (NH4HCO3) Bad->Adjust Adjust->Inject Process Lyophilization (Freeze Dry) Collect->Process

Figure 1: Step-by-step purification workflow emphasizing filtration and decision points for peak shape optimization.

Results Analysis & Troubleshooting

Typical Chromatogram Interpretation
  • t_R ~ 2–3 min: Injection void, salts, and very polar impurities.

  • t_R ~ 8–12 min: Target Molecule . Expect a sharp peak due to the TFA ion-pairing.

  • t_R > 14 min: Late eluting "humps" usually indicate oxidation dimers (azobenzene derivatives) formed during storage.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Silanol interactionIncrease TFA concentration to 0.2% or use a "Base-Deactivated" (BDS) column.
Split Peaks Sample solvent mismatchEnsure sample solvent strength is

initial mobile phase strength. Dilute with water if necessary.
Brown Fractions OxidationWork under Nitrogen; add 0.1% Ascorbic Acid to collection vessels (if compatible with next step).
Low Recovery PrecipitationSample precipitated in the column. Switch to a higher organic starting point (e.g., 10% B).

Post-Purification Processing

Because the mobile phase contains TFA, the collected fractions will be the Trifluoroacetate salt of the aniline.

  • Lyophilization: Freeze-drying is preferred over rotary evaporation to prevent heat-induced oxidation.

  • Salt Exchange (Optional): If the free base is required, partition the dried solid between Ethyl Acetate and Saturated Sodium Bicarbonate (

    
    ), separate the organic layer, dry over 
    
    
    
    , and evaporate.

References

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds by Reversed-Phase HPLC. Agilent Application Notes. Link

  • Waters Corporation. (2021). Effect of pH on the Separation of Basic Compounds. Waters Application Notes.[2] Link

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO).[3] University of Wisconsin-Madison. Link

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General Reference for RP-HPLC Theory).

Sources

Application Note: Strategic Utilization of 2-Methyl-4-(phenethyloxy)aniline in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 2-Methyl-4-(phenethyloxy)aniline (CAS: 926246-51-7 / 1185296-12-1 HCl salt) as a high-value intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs).

In modern medicinal chemistry, this compound serves as a "privileged scaffold," providing a critical hydrophobic tail that targets the ATP-binding pocket of kinases such as c-Met , EGFR , and VEGFR . Its specific structural features—the ortho-methyl group and the para-phenethyloxy moiety—are engineered to enhance binding affinity through conformational restriction and lipophilic interaction, respectively.

This guide provides validated protocols for its synthesis, quality control, and downstream coupling, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Synonyms 4-(2-Phenylethoxy)-2-methylaniline; 4-Amino-3-methylphenyl phenethyl ether
CAS Number 926246-51-7 (Free Base); 1185296-12-1 (HCl Salt)
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Melting Point 92–96 °C (typical for free base)

Mechanistic Rationale in Drug Design

The utility of this compound lies in its ability to optimize the Pharmacophore-Binding Relationship within the kinase domain.

Structural Logic
  • Phenethyloxy Tail (Hydrophobic Anchor): The phenethyl ether chain extends into the hydrophobic back-pocket (selectivity pocket) of the kinase enzyme. This interaction is often driven by

    
     stacking with residues like Phenylalanine or Tyrosine in the gatekeeper region.
    
  • Ortho-Methyl Group (Conformational Lock): The methyl group at the 2-position (ortho to the amine) introduces steric hindrance that forces the aniline ring to twist relative to the heterocycle core (e.g., quinazoline or pyrimidine). This "pre-organized" conformation reduces the entropic penalty upon binding, significantly improving potency (

    
    ).
    
Pathway Visualization

The following diagram illustrates the role of this intermediate in a convergent synthesis workflow for a generic TKI.

TKI_Synthesis cluster_mechanism Mechanism of Action Start1 4-Amino-3-methylphenol Intermediate This compound (The Core Intermediate) Start1->Intermediate Alkylation (K2CO3, DMF) Reagent1 Phenethyl Bromide Reagent1->Intermediate API Final Kinase Inhibitor (API) Intermediate->API SnAr Coupling (iPrOH, reflux) Binding Hydrophobic Pocket Binding (Phenethyl Group) Intermediate->Binding Twist Conformational Control (Ortho-Methyl) Intermediate->Twist Core 4-Chloro-Heterocycle (e.g., Quinazoline/Pyrimidine) Core->API

Caption: Convergent synthesis pathway utilizing this compound to generate high-affinity kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the intermediate from commercially available precursors with high purity (>98%).

Reagents:

  • 4-Amino-3-methylphenol (1.0 eq)

  • (2-Bromoethyl)benzene (Phenethyl bromide) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • DMF (Dimethylformamide) (10 Volumes)

Step-by-Step Methodology:

  • Charge: In a clean, dry reactor, dissolve 4-Amino-3-methylphenol in DMF.

  • Base Addition: Add

    
     and KI. Stir the suspension at room temperature for 15 minutes.
    
  • Alkylation: Dropwise add (2-Bromoethyl)benzene over 30 minutes to control exotherm.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by HPLC (Target: <2% starting phenol).

  • Quench: Cool to 25°C and pour the mixture into ice-cold water (30 Volumes).

  • Isolation: The product will precipitate as a solid. Filter and wash with water (3x) to remove residual DMF.

  • Purification: Recrystallize from Ethanol/Water (8:2) if purity is <98%.

  • Drying: Vacuum dry at 45°C for 12 hours.

Critical Process Parameters (CPPs):

  • Temperature: Exceeding 90°C may lead to N-alkylation (impurity).

  • Stoichiometry: Excess bromide is preferred to drive phenol conversion; unreacted bromide is removed during wash.

Protocol B: Coupling to Heterocycle (API Synthesis)

Objective: To couple the aniline intermediate to a 4-chloroquinazoline core (Model Reaction for TKI synthesis).

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • This compound (1.05 eq)

  • Isopropanol (IPA) (15 Volumes)

  • HCl (4M in Dioxane) (Catalytic amount, optional)

Step-by-Step Methodology:

  • Dissolution: Suspend the chloroquinzoline core in IPA.

  • Addition: Add the aniline intermediate.

  • Reflux: Heat the mixture to reflux (82°C). The reaction is typically driven by the precipitation of the product hydrochloride salt.

  • Monitoring: Reaction is usually complete within 2–4 hours (TLC/HPLC).

  • Work-up: Cool to 0–5°C. The product precipitates as a salt.

  • Filtration: Filter the solid and wash with cold IPA and then diethyl ether.

  • Free Basing (Optional): If the free base is required, suspend in DCM and wash with saturated

    
    .
    

Quality Control & Characterization

Trustworthiness in data is paramount. Use the following parameters to validate the intermediate before use in GMP steps.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)

(Area %)
Identification

-NMR (DMSO-

)
Consistent with structure
Water Content Karl Fischer (KF)

Residual Solvents GC-HeadspaceDMF

ppm
Appearance VisualOff-white to light brown solid

NMR Signature (Diagnostic Signals):

  • 
     ppm (s, 3H): Methyl group on aniline ring.
    
  • 
     ppm (t, 2H): Benzylic 
    
    
    
    of phenethyl group.
  • 
     ppm (t, 2H): Ether 
    
    
    
    .
  • 
     ppm (br s, 2H): Aniline 
    
    
    
    (exchangeable).

Safety & Compliance

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of color).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1185296-12-1. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Substituted Anilines. Retrieved from [Link]

  • Zhang, S., et al. (2020). Discovery of novel phenoxy-N-phenylaniline derivatives as c-Myc inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 2-Substituted Aniline Pyrimidine Based Derivatives. Retrieved from [Link]

Application Note and Protocol for the N-acetylation of 2-Methyl-4-(phenethyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the N-acetylation of 2-Methyl-4-(phenethyloxy)aniline to synthesize N-(2-methyl-4-(phenethyloxy)phenyl)acetamide. N-acetylation is a fundamental and widely employed transformation in organic synthesis, particularly in the pharmaceutical industry, to protect amine functionalities and to introduce the acetamide group, which is a common structural motif in bioactive molecules. This document outlines the underlying chemical principles, a detailed step-by-step protocol, and best practices for reaction execution, workup, and purification.

Introduction

The N-acetylation of aromatic amines is a robust and high-yielding reaction critical for the synthesis of a vast array of chemical entities. The introduction of an acetyl group to the nitrogen atom of an aniline derivative modulates its electronic properties and steric environment, which can be a strategic maneuver in a multi-step synthesis or an integral part of the final molecular design.[1] The target molecule, N-(2-methyl-4-(phenethyloxy)phenyl)acetamide, is an example of a substituted acetanilide, a class of compounds with a rich history in medicinal chemistry. For instance, acetanilide itself was a precursor to modern analgesic and antipyretic drugs.[2]

The protocol described herein utilizes acetic anhydride as the acetylating agent. This reagent is favored for its high reactivity and the fact that the byproduct, acetic acid, is easily removed.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

Reaction Mechanism

The N-acetylation of this compound with acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of an acetate ion as a leaving group and the formation of the N-acetylated product, N-(2-methyl-4-(phenethyloxy)phenyl)acetamide, along with acetic acid as a byproduct.[3][4] A base, such as pyridine, is often added to catalyze the reaction and to neutralize the acetic acid byproduct.[5]

Experimental Protocol

This protocol is designed for the N-acetylation of this compound on a laboratory scale.

Materials and Equipment
  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Quantitative Data
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/MassEquivalents
This compound227.3010.02.27 g1.0
Acetic anhydride102.0912.01.13 mL1.2
Pyridine79.1015.01.21 mL1.5
Dichloromethane (DCM)--25 mL-
Step-by-Step Methodology

1. Reaction Setup:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.27 g, 10.0 mmol).

  • Dissolve the aniline in anhydrous dichloromethane (25 mL).

  • Add pyridine (1.21 mL, 15.0 mmol) to the solution and stir for 5 minutes at room temperature.[6]

2. Acetylation:

  • In a dropping funnel, place acetic anhydride (1.13 mL, 12.0 mmol).

  • Add the acetic anhydride dropwise to the stirred aniline solution over a period of 10-15 minutes. An exotherm may be observed. Maintain the temperature with a cool water bath if necessary.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

3. Workup:

  • Once the starting material is consumed as indicated by TLC, quench the reaction by slowly adding 1 M HCl (20 mL) to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude N-(2-methyl-4-(phenethyloxy)phenyl)acetamide can be purified by recrystallization.[7][8]

  • A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[9][10]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

5. Characterization:

  • Determine the melting point of the purified product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start This compound in DCM reagents Pyridine, Acetic Anhydride start->reagents 1. Add reaction_mixture Stir at RT reagents->reaction_mixture 2. React quench Quench with 1M HCl reaction_mixture->quench 3. Process extraction Separatory Funnel Extraction quench->extraction wash Wash with HCl, H2O, NaHCO3, Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallization Recrystallization (EtOAc/Hexanes) concentrate->recrystallization 4. Isolate filtration Vacuum Filtration recrystallization->filtration product N-(2-methyl-4-(phenethyloxy)phenyl)acetamide filtration->product characterization Characterization (MP, NMR, FTIR) product->characterization 5. Analyze

Caption: Workflow for the N-acetylation of this compound.

Expected Results and Troubleshooting

  • Yield: The reaction is expected to proceed in high yield (>85%) after purification.

  • Purity: The purified product should be a white to off-white crystalline solid. The melting point should be sharp. NMR and FTIR spectra should be consistent with the structure of N-(2-methyl-4-(phenethyloxy)phenyl)acetamide.

  • Troubleshooting:

    • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or gently warming the reaction mixture. Ensure that the reagents are of high purity and anhydrous.

    • Low yield: Low yields may result from losses during the workup and purification steps. Ensure efficient extraction and minimize the amount of solvent used for recrystallization.

    • Oily product: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the N-acetylation of this compound. By following these guidelines, researchers can confidently synthesize the target acetamide with high yield and purity. This fundamental transformation is a valuable tool in the arsenal of synthetic chemists in both academic and industrial settings.

References

  • Cerritos College. Purification of Impure Acetanilide. [Link]

  • Scribd. Recrystallization Step of Acetanilide. [Link]

  • ResearchGate. Approaches for the N‐acetylation of anilines. [Link]

  • University of California, Irvine. Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]

  • CDN. Exp 1 - Recrystallization of Acetanilide. [Link]

  • JoVE. Video: Recrystallization - Procedure. [Link]

  • CDN. Aniline and acetic anhydride were reacted to form solid acetanilide. [Link]

  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

  • Patsnap Synapse. What is the mechanism of Acetanilide?. [Link]

  • Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Reddit. Mechanism of acylation of aniline with acetic anhydride?. [Link]

  • Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

  • ResearchGate. How can I get acetylation with acetic anhydride and prydine?. [Link]

  • Molbase. Synthesis of N-Methyl-N-phenyl-2-(3-trifluoromethyl-4-phenyl-5-isoxazolyloxy)acetamide. [Link]

  • Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine. [Link]

  • IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • JCBPS. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PMC. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]

  • Supporting Information. N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide (3i). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diaryl Ether Anilines

Author: BenchChem Technical Support Team. Date: February 2026

User Status: Authenticated (Senior Researcher / Process Chemist) Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: DEA-SYN-001

Introduction: The "Hidden" Chemistry of Diaryl Ethers

Welcome to the technical support hub for diaryl ether synthesis. If you are developing kinase inhibitors (e.g., BTK or EGFR inhibitors) or high-performance polymers, you likely rely on the diaryl ether aniline motif.

While the disconnection seems simple—form an ether, then reduce a nitro group—the reality is a minefield of chemoselectivity issues. This guide moves beyond basic textbook protocols to address the specific failure modes encountered in high-value synthesis: Smiles rearrangements , regioselective collapse , and reductive azo-dimerization .

Module 1: Ether Formation (The Coupling Step)

Q1: I am seeing significant phenol formation instead of my desired ether. Is my base wet?

Diagnosis: Competitive Hydrolysis. While wet solvents are a common culprit, the issue is often hydroxide generation in situ. In SNAr reactions using carbonate bases (


 or 

) in polar aprotic solvents (DMSO/DMF), trace water acts catalytically. The carbonate deprotonates water to form hydroxide (

), which is a smaller, harder, and often faster nucleophile than your hindered phenol.

Corrective Protocol:

  • Switch Solvent: Move from DMF to NMP (N-Methyl-2-pyrrolidone) or DMAc . They are more thermally stable and less hygroscopic.

  • The "Sacrificial" Scavenger: Add 5% mol trimethylsilyl chloride (TMSCl) or use azeotropic distillation with toluene before adding the electrophile to strip trace water.

  • Base Selection: If your electrophile is highly activated (e.g., ortho-fluoronitrobenzene), switch to a weaker base like

    
     or use a phosphate base (
    
    
    
    ) to lower the equilibrium concentration of free hydroxide.
Q2: My LCMS shows the correct mass, but the NMR indicates a different structure. What happened?

Diagnosis: The Smiles Rearrangement.[1][2][3] This is the most insidious side reaction in diaryl ether synthesis. If your phenol component contains an amide, amine, or sulfonamide group ortho to the hydroxyl, and you are coupling it with an electron-deficient ring (like a nitrobenzene), the product can rearrange.

Mechanism: The nitrogen atom in the side chain attacks the ipso-carbon of the diaryl ether, ejecting the oxygen. You start with an ether (O-linked) and end up with an amine (N-linked).

Visualization of the Failure Mode:

SmilesRearrangement cluster_0 Precursor cluster_1 Transition State cluster_2 Rearranged Product Start O-Linked Ether (Kinetic Product) TS Meisenheimer Spiro-Complex Start->TS Intramolecular Nucleophilic Attack End N-Linked Aniline (Thermodynamic Product) TS->End Ether Cleavage (Irreversible)

Figure 1: The Smiles Rearrangement pathway.[4] An amide nitrogen displaces the ether oxygen under basic conditions.

Troubleshooting Guide:

  • Steric Control: The rearrangement requires a planar transition state. Bulky substituents ortho to the amide nitrogen can sterically hinder the attack.

  • Base Strength: The rearrangement is base-catalyzed. Use the mildest base possible.

  • Temperature: This is often thermodynamically driven. Run the reaction at the lowest feasible temperature.

Q3: S_NAr vs. Buchwald vs. Ullmann – Which route avoids "tarring"?

Decision Matrix:

FeatureS_NAr (Nucleophilic Aromatic Sub.)Buchwald-Hartwig (Pd)Ullmann (Cu)
Substrate Req. Requires EWG (e.g.,

,

)
Works on unactivated Aryl-XWorks on unactivated Aryl-X
Primary Failure Regioselectivity (if multiple F/Cl)Catalyst Poisoning (S/N atoms)Dehalogenation / Homocoupling
Temp. Profile Mild to Hot (25–100°C)Mild (60–100°C)Harsh (>120°C)
Impurity Profile Hydrolysis products (Phenols)

-Hydride elimination products
Insoluble tars (Polymerization)

Recommendation:

  • Use S_NAr if you have a nitro group (precursor to aniline). It is the most robust.

  • Use Buchwald only if S_NAr fails due to steric hindrance. Use bulky biaryl phosphine ligands (e.g., BrettPhos) to prevent catalyst deactivation.

  • Avoid Ullmann for complex pharma intermediates. The high temperatures required (

    
    ) often degrade sensitive functional groups and lead to radical-induced polymerization (tar).
    

Module 2: The Reduction Step (Nitro Aniline)

Q4: I see colored impurities (orange/red) that co-elute with my product.

Diagnosis: Azo/Azoxy Coupling. Reducing a nitro group is not a single step; it proceeds through nitroso and hydroxylamine intermediates.[5][6] If these accumulate, they condense to form azoxy (red/orange) and azo (yellow) dimers.

The "Danger Zone" Mechanism:



Corrective Protocol:

  • Avoid H2 Starvation: If using Hydrogenation (Pd/C + H2), ensure mass transfer is efficient. Low H2 concentration favors the condensation side-reaction over the reduction.

  • Switch to Chemical Reduction: For small-scale high-value intermediates, use Iron/Ammonium Chloride (

    
    )  in Ethanol/Water.
    
    • Why? Iron reduction proceeds via single-electron transfer on the metal surface, which minimizes the concentration of free nitroso intermediates in the bulk solution.

Q5: My molecule contains a Chlorine/Fluorine atom. It disappears during nitro reduction.

Diagnosis: Hydrodehalogenation.[6] Palladium is an excellent catalyst for removing halogens (


). This is a common side reaction during nitro reduction.

Solution: The "Poisoned" Catalyst System

  • Vanadium Doping: Use

    
     doped with Vanadium (
    
    
    
    ) or commercially available sulfided platinum catalysts (
    
    
    ). These resist oxidative addition into the C-Cl bond.
  • Bechamp Reduction (The Gold Standard):

    • Reagent: Iron powder (3-5 equiv) +

      
       (saturated aq) in EtOH.
      
    • Temp: Reflux (

      
      ).
      
    • Result: This method is chemoselective . It will reduce the nitro group to aniline but leave Cl, Br, and I completely intact.

Visualizing the Reduction Cascade:

NitroReduction cluster_side SIDE REACTIONS (Impurities) Nitro Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer Nitroso->Azoxy Condensation w/ Hydroxylamine Aniline Aniline (Ar-NH2) Hydroxyl->Aniline 2e- / 2H+ (Final Step) Azo Azo Dimer Azoxy->Azo Reduction

Figure 2: The reduction cascade.[7] The "Yellow" nodes are reactive intermediates. The "Red" path represents the formation of difficult-to-remove dimer impurities.

Module 3: Experimental Protocols

Protocol A: Chemoselective Iron Reduction (Halogen-Safe)

Use this when your molecule has a Cl, Br, or I atom.

  • Dissolve: Suspend the nitro-ether (1.0 equiv) in Ethanol (10 mL/g).

  • Activate: Add Iron powder (5.0 equiv, <325 mesh) and saturated aqueous Ammonium Chloride (

    
    ) solution (2 mL/g).
    
  • Reflux: Heat to

    
     with vigorous stirring (mechanical stirring recommended for scale >10g).
    
  • Monitor: Reaction is usually complete in 1-4 hours. Monitor disappearance of Nitro (-NO2).

  • Workup: Filter hot through Celite (Iron sludge can clog; keep hot to prevent product precipitation). Wash cake with hot EtOAc.

Protocol B: S_NAr Coupling (Water-Free)

Use this to prevent hydrolysis.

  • Dry: Charge Phenol (1.0 equiv) and Base (

    
    , 1.5 equiv) in a flask. Add Toluene and rotary evaporate to dryness (azeotropic water removal).
    
  • Solvent: Re-dissolve in anhydrous NMP (or DMSO).

  • React: Add Fluoronitrobenzene (1.05 equiv). Heat to

    
    .
    
  • Quench: Pour into water/ice mix. The product usually precipitates.

References & Further Reading

  • Smiles Rearrangement Mechanism:

    • Truce, W. E., et al.[1] "The Smiles and Related Rearrangements of Aromatic Systems." Organic Reactions (1970).[1]

  • S_NAr Regioselectivity & Hydrolysis:

    • "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers."[8][9] Organic Letters (2015).[8]

  • Nitro Reduction Impurity Profiles:

    • "Reflections on the Teaching Practices for the Reduction of Nitroarenes." Journal of Chemical Education (2023).

  • Buchwald-Hartwig vs. Ullmann:

    • "Buchwald-Hartwig Amination for Diaryl Ether Synthesis." BenchChem Application Notes.

    • "Ullmann Reaction Mechanism and Side Reactions." Organic Chemistry Portal.

Sources

Technical Support Center: Scaling Up 2-Methyl-4-(phenethyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for process chemists and researchers scaling up the synthesis of 2-Methyl-4-(phenethyloxy)aniline (CAS: 926246-51-7). It prioritizes process safety, impurity control, and scalable workup procedures.[1]

Current Status: Online Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Scale-Up

Executive Summary & Synthetic Strategy

The synthesis of this compound is most efficiently achieved via a two-step sequence: Nucleophilic O-Alkylation followed by Nitro Reduction .

  • Step 1: Alkylation of 4-nitro-m-cresol (3-methyl-4-nitrophenol) with (2-bromoethyl)benzene (phenethyl bromide) to form the nitro-ether intermediate.

  • Step 2: Catalytic hydrogenation of the nitro group to the target aniline.

Critical Process Parameter (CPP) Overview:

ParameterStep 1 (Alkylation)Step 2 (Reduction)
Key Risk Elimination of alkyl halide to Styrene.Thermal runaway (Exothermic).[2]
Limiting Factor Mass transfer (Heterogeneous base).[3]Hydrogen mass transfer (

).
Quality Attribute Residual Phenethyl bromide levels.Control of hydroxylamine intermediates.

Module 1: O-Alkylation (The Ether Bond)

Reaction: 3-Methyl-4-nitrophenol + Phenethyl bromide +


 Intermediate Nitro Ether
Troubleshooting Guide

Q: I am observing significant amounts of styrene in my reaction mixture. Why? A: Styrene formation is a classic elimination side-reaction (


 mechanism) of phenethyl bromide, favored by high temperatures and strong bases.
  • The Fix: Lower your reaction temperature to 60–70°C. While this extends reaction time, it significantly improves the Ether/Styrene ratio.

  • Process Tip: Switch from

    
     to a weaker base if possible, or ensure your base stoichiometry is not excessive (1.1–1.2 eq is sufficient).
    

Q: The reaction stalls at 80-90% conversion. Adding more alkyl halide doesn't help. A: This is often due to the "coating" of the inorganic base (


) by the byproduct salt (

), which halts the surface reaction.
  • The Fix: Use milled anhydrous

    
     (325 mesh) to increase surface area.
    
  • Catalysis: Add 5–10 mol% of Potassium Iodide (KI) . This generates the more reactive phenethyl iodide in situ (Finkelstein condition), accelerating the

    
     reaction without requiring higher temperatures.
    

Q: Which solvent is best for scale-up? DMF is difficult to remove. A: While DMF offers the fastest kinetics, it causes aqueous workup issues (emulsions/yield loss).

  • Recommendation: Use Methyl Ethyl Ketone (MEK) or Acetonitrile .

    • MEK: Allows for azeotropic drying and easier solvent recovery.

    • Acetonitrile: Good compromise between rate and workup ease.

    • Note: If using MEK, you may need a phase transfer catalyst (e.g., TBAI) to match the kinetics of DMF.

Standardized Protocol: Step 1 (Scale: 100g)
  • Charge a 1L reactor with 3-methyl-4-nitrophenol (1.0 eq) and Acetonitrile (5-7 vol).

  • Add Potassium Carbonate (1.5 eq, granular or milled).

  • Stir for 15 mins at ambient temp.

  • Add Phenethyl bromide (1.1 eq) and KI (0.05 eq).

  • Heat to reflux (approx. 80-82°C) with vigorous overhead stirring.

  • Monitor by HPLC until phenol < 1.0%.

  • Workup: Cool to RT. Filter off solids (

    
    ). Concentrate filtrate.[3] Crystallize from Ethanol/Water to remove excess phenethyl bromide.
    

Module 2: Nitro Reduction (The Functionalization)

Reaction: 2-Methyl-4-(phenethyloxy)-1-nitrobenzene +


 Target Aniline
Troubleshooting Guide

Q: The reaction exotherm spiked dangerously upon


 introduction. 
A:  Nitro reduction is highly exothermic (

). In a batch reactor, introducing

to a large catalyst load causes an immediate heat release.
  • The Fix: Do not pressurize immediately. Use a "feed-on-demand" approach or, preferably, dose the substrate .

  • Protocol: Suspend catalyst in solvent. Pressurize with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[4] Slowly pump the nitro-intermediate solution into the reactor while monitoring temperature.
    

Q: My product is turning purple/black during filtration. A: Anilines are oxidation-sensitive. The color change indicates the formation of "aniline black" type impurities due to air exposure.

  • The Fix: Perform the catalyst filtration under an inert atmosphere (

    
     blanket).
    
  • Stabilization: Immediately acidify the filtrate with HCl in isopropanol to precipitate the This compound Hydrochloride salt. The salt is indefinitely stable and resistant to oxidation.

Q: Can I use Fe/HCl instead of Hydrogenation? A: Yes, but it generates stoichiometric iron waste (sludge), which is problematic at kg-scale.

  • Alternative: If hydrogenation is unavailable, use Hydrazine hydrate with Graphite/Fe(III) or mild Sodium Dithionite reduction, though Pd/C hydrogenation remains the gold standard for atom economy.

Standardized Protocol: Step 2 (Scale: 100g)
  • Inert the autoclave with

    
     (3 cycles).
    
  • Charge 5% Pd/C (5 wt% loading, 50% water wet) and Methanol (10 vol).

  • Add Nitro intermediate (1.0 eq).

  • Pressurize with

    
     to 3–5 bar.
    
  • Stir at 25–30°C. Cooling jacket must be active.

  • Monitor H2 uptake. Reaction is complete when uptake ceases and HPLC shows no nitro/hydroxylamine intermediate.

  • Filter catalyst over Celite (keep wet to prevent ignition).

  • Isolate as HCl salt or free base.

Process Visualization

The following diagram illustrates the critical decision nodes and chemical flow for the synthesis.

SynthesisWorkflow Start Start: 3-Methyl-4-nitrophenol Alkylation Step 1: O-Alkylation (Phenethyl bromide, K2CO3, MeCN) Start->Alkylation Check1 QC Check: Styrene Impurity? Alkylation->Check1 Recrystallize Recrystallize (EtOH/H2O) Check1->Recrystallize Yes (>2%) Intermediate Intermediate: 2-Methyl-4-(phenethyloxy)-1-nitrobenzene Check1->Intermediate No (<2%) Recrystallize->Intermediate Reduction Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Check2 Safety Check: Exotherm Control Reduction->Check2 SaltForm Salt Formation (HCl/IPA) Check2->SaltForm Complete Final Final Product: This compound HCl SaltForm->Final

Caption: Logical workflow for the 2-step synthesis, highlighting critical impurity control (Styrene) and stabilization steps (Salt Formation).

References & Grounding

  • Sigma-Aldrich. this compound Product Page. CAS: 926246-51-7.[5] Link

  • Scientific Update. Process Safety and Scale-up: Handling Exotherms. (General principles of nitro-reduction safety). Link

  • H.E.L Group. Adiabatic Calorimetry for Scale-up. (Thermal hazard assessment for alkylation/reduction). Link

  • Patel, H. U., & Gediya, P. A. (2014).[6] Comparative Synthesis of Substituted Anilines. International Journal of Pharmaceutical Sciences and Research. (General aniline synthesis methodologies). Link

  • ResearchGate. Hydrogenation of Nitrobenzene Kinetics. (Kinetic modeling for nitro reduction on Pd/C). Link

Sources

Technical Support Center: Enhancing the Reactivity of Aniline Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cross-coupling reactions involving aniline derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. Aniline derivatives are crucial building blocks in medicinal chemistry and materials science, but their reactivity in popular cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling can be notoriously fickle. This resource will help you navigate these complexities and optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use of aniline derivatives in cross-coupling reactions.

Q1: Why is my cross-coupling reaction with an aniline derivative failing or giving low yields?

A: Several factors can contribute to the poor performance of cross-coupling reactions with aniline derivatives. These substrates can be challenging due to the coordinating nature of the amine, which can lead to catalyst poisoning.[1][2] Additionally, the electronic properties and steric hindrance of the aniline can significantly impact its reactivity.[3] Common culprits for failure include inappropriate ligand or base selection, suboptimal reaction temperature, or catalyst deactivation. For instance, using a Pd(II) source without ensuring its in-situ reduction to the active Pd(0) species can result in diminished catalytic activity.[1]

Q2: How do I choose the right ligand for my aniline derivative?

A: Ligand selection is critical for a successful cross-coupling reaction. For aniline derivatives, especially those that are less reactive (e.g., aryl chlorides, hindered anilines), bulky and electron-rich phosphine ligands are generally preferred.[1][4] These ligands promote the crucial oxidative addition step and help stabilize the active palladium catalyst.[4] For particularly challenging couplings, such as those involving hindered primary amines, specialized ligands have been developed to achieve high yields under milder conditions.[3] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.

Q3: What are the most common side reactions and how can I minimize them?

A: In Suzuki couplings with halogenated anilines, common side reactions include protodeboronation, homocoupling, and dehalogenation.[4]

  • Protodeboronation , the cleavage of the C-B bond, can be mitigated by using boronic esters (like pinacol esters) or trifluoroborate salts instead of boronic acids.[4]

  • Homocoupling of the boronic acid can be suppressed by using a lower catalyst loading and ensuring slow addition of the boronic acid.

  • Dehalogenation is more prevalent with iodoanilines; using bromo- or chloroanilines can reduce this side reaction.[4]

In Buchwald-Hartwig aminations, hydrodehalogenation of the aryl halide is a frequent side reaction, especially with primary amines.[1] This can be minimized by careful selection of a bulky, electron-rich phosphine ligand.[1]

Q4: Can I use aniline itself as a coupling partner in a Buchwald-Hartwig reaction?

A: Directly using ammonia or aniline as a coupling partner is challenging because they can bind strongly to the palladium catalyst and inhibit its activity.[5] To overcome this, ammonia surrogates like benzophenone imine or silylamides are often used, followed by hydrolysis to yield the primary aniline.[5][6]

II. Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting common problems encountered during cross-coupling reactions with aniline derivatives.

Scenario 1: No Reaction or Very Low Conversion

If your reaction shows no product formation or the conversion of your starting material is minimal, consider the following troubleshooting steps.

Troubleshooting Workflow: No/Low Conversion

G start Problem: No/Low Conversion catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents catalyst_source Is the Pd source active? (e.g., Pd(0) vs Pd(II)) catalyst->catalyst_source temperature Is the temperature optimal? conditions->temperature aniline_purity Is the aniline derivative pure? reagents->aniline_purity ligand_choice Is the ligand appropriate for the aniline derivative? catalyst_source->ligand_choice Yes solution_catalyst Solution: - Use a pre-catalyst. - Screen different ligands (e.g., bulky, electron-rich phosphines). - Increase catalyst loading. catalyst_source->solution_catalyst No catalyst_loading Is the catalyst loading sufficient? ligand_choice->catalyst_loading Yes ligand_choice->solution_catalyst No catalyst_loading->solution_catalyst No base_choice Is the base strong enough and compatible? temperature->base_choice Yes solution_conditions Solution: - Increase temperature. - Screen different bases (e.g., NaOtBu, Cs2CO3). - Use anhydrous, degassed solvent. temperature->solution_conditions No solvent_choice Is the solvent dry and degassed? base_choice->solvent_choice Yes base_choice->solution_conditions No solvent_choice->solution_conditions No coupling_partner Is the coupling partner stable and pure? aniline_purity->coupling_partner Yes solution_reagents Solution: - Purify starting materials. - Check for decomposition of the coupling partner. aniline_purity->solution_reagents No coupling_partner->solution_reagents No

Caption: Troubleshooting workflow for no/low conversion.

Detailed Protocol: Catalyst System Check
  • Switch to a Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction, consider switching to a commercially available Pd(0) pre-catalyst. Pre-catalysts are often more reliable in generating the active catalytic species.[1]

  • Ligand Screening: The choice of ligand is paramount. For electron-rich or sterically hindered anilines, bulky biarylphosphine ligands are often effective. Set up a small-scale screen with a panel of ligands to identify the most effective one for your specific substrates.

  • Increase Catalyst Loading: While higher catalyst loadings are not ideal, temporarily increasing the loading to 5-10 mol% can help to determine if catalyst activity is the primary issue.

Scenario 2: Significant Side Product Formation

The presence of significant side products can complicate purification and reduce the yield of your desired product.

Common Side Products and Mitigation Strategies
Side ProductCommon CauseMitigation Strategy
Protodeboronation Cleavage of the C-B bond, often promoted by aqueous basic conditions and high temperatures.[4]Use boronic esters or trifluoroborate salts; select a non-coordinating base.[4]
Homocoupling Self-coupling of the boronic acid or aryl halide.Reduce catalyst loading; ensure slow addition of the limiting reagent.
Dehalogenation/Hydrodehalogenation Reduction of the aryl halide.[1][4]More common with aryl iodides, consider using aryl bromides or chlorides.[4] For Buchwald-Hartwig, use bulky, electron-rich ligands to favor reductive elimination over β-hydride elimination.[1]
Oxidation of Boronic Acid Boronic acids can be susceptible to oxidation.Ensure the reaction is performed under an inert atmosphere; use freshly purchased or purified boronic acids.
Experimental Protocol: Minimizing Protodeboronation in a Suzuki Coupling
  • Reagent Preparation: Use a boronic acid pinacol ester instead of the corresponding boronic acid. Ensure all reagents and solvents are anhydrous.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Base Selection: Use a non-aqueous, non-coordinating base such as potassium phosphate (K₃PO₄).

  • Temperature Control: Maintain the reaction at the lowest effective temperature to discourage decomposition of the boronic ester.

Scenario 3: Reaction with Hindered or Electron-Deficient Anilines

Sterically hindered or electron-deficient anilines are particularly challenging substrates in cross-coupling reactions.

Strategies for Activating Challenging Anilines
  • Advanced Ligand Systems: For hindered anilines, specialized ligands such as biaryl phosphorinanes have been developed that can form highly active palladium catalysts.

  • Alternative Catalyst Systems: Nickel-based catalyst systems can be effective for the cross-coupling of aryl chlorides with anilines, including sterically demanding ones.[7][8]

  • In Situ Activation: One approach involves the in situ conversion of the aniline to a more reactive species, such as a diazonium salt, which can then undergo cross-coupling under mild, ligand-free conditions.[9]

Workflow for Optimizing Reactions with Hindered Anilines

G start Problem: Low reactivity with hindered aniline ligand Ligand Optimization start->ligand catalyst Alternative Catalyst System start->catalyst activation Substrate Activation start->activation ligand_screen Screen bulky, electron-rich phosphine ligands. ligand->ligand_screen ni_catalyst Explore Ni-based catalyst systems. catalyst->ni_catalyst diazonium Investigate in situ formation of diazonium salts. activation->diazonium specialized_ligand Consider specialized ligands (e.g., biaryl phosphorinanes). ligand_screen->specialized_ligand end Optimized Reaction specialized_ligand->end cu_catalyst Consider Cu-catalyzed couplings for certain substrates. ni_catalyst->cu_catalyst cu_catalyst->end directing_group Explore the use of directing groups for C-H activation approaches. diazonium->directing_group directing_group->end

Caption: Optimization workflow for hindered anilines.

III. References

  • Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines - Benchchem. Available at:

  • Chelation-assisted cross-coupling of anilines through in situ activation as diazonium salts with boronic acids under ligand-, base-, and salt-free conditions - PubMed. Available at:

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at:

  • "troubleshooting guide for Buchwald-Hartwig amination of aryl halides" - Benchchem. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - NLM Dataset Catalog. Available at:

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. Available at:

  • A Simple Protocol for the C−N Cross‐Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis | Request PDF - ResearchGate. Available at:

  • General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy - ResearchGate. Available at:

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. Available at:

Sources

Validation & Comparative

A Researcher's Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and high-performance polymers. For researchers and drug development professionals, the efficient construction of the C(aryl)-O-C(aryl) bond is a critical synthetic challenge. Historically, the copper-catalyzed Ullmann condensation has been the workhorse for this transformation. However, the advent of the palladium-catalyzed Buchwald-Hartwig C-O coupling has provided a powerful and often milder alternative.

This guide offers an in-depth, objective comparison of these two indispensable methods. We will delve into their mechanistic underpinnings, practical considerations for reaction setup, substrate scope, and functional group tolerance, supported by experimental data to inform your choice of synthetic strategy.

At a Glance: A Tale of Two Metals

While both reactions achieve the same overall transformation, their fundamental differences, dictated by the choice of metal catalyst, have profound implications for their application.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids (e.g., L-proline, N,N-dimethylglycine), phenols, or none in "ligand-free" protocols.[1][2][3]Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos).[4]
Reaction Temperature Traditionally high (150-220°C), though modern protocols can be milder (80-120°C).[5][6]Generally milder (80-120°C), with some systems active at room temperature.[4]
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2][3][4]Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[4][7]
Solvent High-boiling polar solvents (e.g., DMF, NMP, pyridine, dioxane).[4][8]Aprotic solvents (e.g., toluene, dioxane, t-BuOH).[4][9]
Substrate Scope Traditionally favored for electron-poor aryl halides. Modern methods have broadened the scope significantly.[1]Broad scope, including electron-rich, electron-neutral, and sterically hindered aryl halides.[10]
Cost Generally lower cost due to the abundance of copper.[11]Higher cost associated with palladium and specialized phosphine ligands.[11]

Delving into the Mechanisms: Divergent Catalytic Pathways

The distinct characteristics and substrate compatibilities of the Ullmann and Buchwald-Hartwig reactions are rooted in their divergent catalytic cycles.

The Ullmann Condensation: A Copper-Catalyzed Cycle

The mechanism of the Ullmann reaction has been a subject of debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of accelerating ligands.

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Ullmann_Cycle cluster_ullmann Ullmann Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' + Ar'OH, Base - HX Ar-Cu(III)(OAr')X Ar-Cu(III)(OAr')X Cu(I)OAr'->Ar-Cu(III)(OAr')X Oxidative Addition + Ar-X Ar-Cu(III)(OAr')X->Cu(I)X Reductive Elimination Ar-O-Ar' Ar-O-Ar' Ar-Cu(III)(OAr')X->Ar-O-Ar' Product Release

  • Ligand Exchange: The active Cu(I) catalyst reacts with the phenol in the presence of a base to form a copper phenoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper phenoxide, forming a transient Cu(III) species.

  • Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination to forge the C-O bond of the diaryl ether product and regenerate the Cu(I) catalyst.

The Buchwald-Hartwig C-O Coupling: A Palladium-Powered Process

The Buchwald-Hartwig reaction for C-O bond formation follows a well-established Pd(0)/Pd(II) catalytic cycle, analogous to its more common amination counterpart. The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.

Caption: Generally accepted catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Buchwald_Hartwig_Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle L-Pd(0) L-Pd(0) L-Pd(II)(Ar)X L-Pd(II)(Ar)X L-Pd(0)->L-Pd(II)(Ar)X Oxidative Addition + Ar-X L-Pd(II)(Ar)OAr' L-Pd(II)(Ar)OAr' L-Pd(II)(Ar)X->L-Pd(II)(Ar)OAr' + Ar'OH, Base - HX L-Pd(II)(Ar)OAr'->L-Pd(0) Reductive Elimination Ar-O-Ar' Ar-O-Ar' L-Pd(II)(Ar)OAr'->Ar-O-Ar' Product Release

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate. The general reactivity order for the aryl halide is I > Br > OTf > Cl.[12]

  • Ligand Exchange/Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center. A base then facilitates the deprotonation of the hydroxyl group to form a phenoxide, which displaces the halide from the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired diaryl ether product (Ar-O-Ar') and regenerates the active Pd(0) catalyst.[12]

Substrate Scope and Functional Group Tolerance: A Comparative Analysis

The choice between the Ullmann and Buchwald-Hartwig reactions often comes down to the specific nature of the substrates and the presence of other functional groups.

Ullmann Condensation
  • Aryl Halides: Classical Ullmann conditions work best with electron-deficient aryl halides, such as those bearing nitro or carbonyl groups.[5] Aryl iodides are generally more reactive than bromides, and chlorides are the least reactive.[13] However, modern ligand-accelerated protocols have significantly broadened the scope to include electron-rich and sterically hindered aryl halides.[1][14]

  • Phenols: A wide range of phenols can be used. However, phenols with strong electron-withdrawing groups can be less reactive due to their reduced nucleophilicity.[5] Sterically hindered phenols, such as those with ortho-substituents, can also pose a challenge, though some modern methods have shown success.[6][15]

  • Functional Group Tolerance: The traditionally harsh conditions (high temperatures) can limit the functional group tolerance. However, the development of milder, ligand-assisted protocols has improved this aspect considerably.

Table 1: Representative Examples of Modern Ullmann Diaryl Ether Synthesis

Aryl HalidePhenolCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Iodobenzene4-MethoxyphenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane9095Ma, D.; Cai, Q. Org. Lett.2003 , 5, 3799-3802
4-Bromoanisole4-MethoxyphenolCuI / N,N-dimethylglycineK₃PO₄Acetonitrile8095Beilstein J. Org. Chem.2012 , 8, 1357-1368[3]
5-Iodo-m-xylene2,6-DimethylphenolCuIK₂CO₃N/A (MW)19545Tetrahedron Lett.2003 , 44, 3863-3865[6]
2-Iodotoluene4-ChlorophenolCuI / SalicylaldimineK₃PO₄Dioxane10180Chin. J. Chem.2012 , 30, 2455-2461[8]
Buchwald-Hartwig C-O Coupling
  • Aryl Halides: A key advantage of the Buchwald-Hartwig reaction is its broad scope for aryl halides. It is highly effective for electron-rich, electron-neutral, and electron-deficient aryl bromides, chlorides, and triflates.[10] This versatility is a significant asset in complex molecule synthesis.

  • Phenols: The reaction is compatible with a wide variety of phenols, including those with both electron-donating and electron-withdrawing groups. Sterically hindered phenols generally couple efficiently.

  • Functional Group Tolerance: The milder reaction conditions of the Buchwald-Hartwig coupling typically allow for excellent functional group tolerance. Groups sensitive to high temperatures or harsh bases are often well-preserved.

Table 2: Representative Examples of Buchwald-Hartwig Diaryl Ether Synthesis

Aryl HalidePhenolCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePhenolPd(OAc)₂ / P(tBu)₃NaHToluene10099J. Am. Chem. Soc.1999 , 121, 4369-4378[10]
4-Chlorotoluene4-MethoxyphenolPd(OAc)₂ / LigandK₃PO₄Toluene12095+Angew. Chem. Int. Ed.2006 , 45, 4321-4326[10]
1-Bromo-4-(trifluoromethyl)benzene4-tert-ButylphenolPd₂(dba)₃ / XPhosK₃PO₄t-BuOH11098Buchwald Lab Protocol
2-Bromotoluene2,6-DimethylphenolPd(OAc)₂ / DavePhosNaOtBuToluene10090Buchwald Lab Protocol

Experimental Protocols: A Practical Guide

The following are representative, detailed procedures for both the Ullmann and Buchwald-Hartwig diaryl ether syntheses.

Caption: General workflow for diaryl ether synthesis via cross-coupling.

Experimental_Workflow start Start reactants Combine Aryl Halide, Phenol, Base, Catalyst, Ligand, and Solvent start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purify by Chromatography workup->purification product Isolated Diaryl Ether purification->product

Protocol 1: Modern Ullmann Diaryl Ether Synthesis

This protocol is adapted from a ligand-accelerated procedure.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)

  • N,N-dimethylglycine (0.20 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile (3 mL)

  • Reaction tube with a magnetic stir bar

  • Inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add K₃PO₄ (424 mg, 2.0 mmol).

  • Reagent Addition: Under a counterflow of argon, add CuI (19 mg, 0.10 mmol), N,N-dimethylglycine (21 mg, 0.20 mmol), the phenol (1.2 mmol), and the aryl bromide (1.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (3 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis

This protocol is a general procedure adapted from the Buchwald group's work.[10]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Inert atmosphere setup

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (4.5 mg, 0.02 mmol), the phosphine ligand (e.g., XPhos, 19 mg, 0.04 mmol), K₃PO₄ (424 mg, 2.0 mmol), the aryl halide (1.0 mmol), and the phenol (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the tube.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110°C. Stir the mixture for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired diaryl ether.

Conclusion: Making the Right Choice

Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are formidable tools for the synthesis of diaryl ethers.

  • The Ullmann condensation , particularly in its modern, ligand-accelerated forms, offers a cost-effective and increasingly mild option. It is an excellent starting point, especially for large-scale syntheses where catalyst cost is a primary concern. The continuous development of new ligands is expanding its scope to rival that of palladium-catalyzed methods.

  • The Buchwald-Hartwig C-O coupling provides exceptional reliability and an incredibly broad substrate scope, especially for challenging substrates like electron-rich aryl chlorides and sterically hindered partners.[10] Its milder conditions and high functional group tolerance make it a go-to method in complex, multi-step syntheses where preserving sensitive functionality is paramount.

The optimal choice will ultimately depend on a careful analysis of the specific substrates, the required scale of the reaction, economic considerations, and the functional groups present in the starting materials. By understanding the nuances of each method, researchers can confidently select the most effective strategy to forge the vital diaryl ether linkage in their synthetic endeavors.

References

Sources

Comparative Guide: Reactivity of Substituted Anilines in N-Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the N-acetylation of substituted anilines, a fundamental transformation in the synthesis of analgesics (e.g., paracetamol) and sulfonamides. Unlike standard textbook descriptions, this document focuses on the kinetic differentiation driven by substituent effects.

Key Takeaway: The reaction rate is governed by the nucleophilicity of the amine nitrogen, which is strictly controlled by the electronic nature (Hammett


) and steric environment of the ring substituents.
  • Activators (

    
    -OMe, 
    
    
    
    -Me):
    React rapidly (<10 min) at room temperature.
  • Deactivators (

    
    -NO
    
    
    
    ):
    Require thermal forcing (reflux) or catalysis.
  • Ortho-Substituents: Exhibit significant rate retardation due to steric inhibition of resonance and nucleophilic approach.

Mechanistic Foundation[1]

To optimize yield, one must understand the competition between nucleophilic attack and the stability of the transition state. The reaction follows an addition-elimination pathway where the formation of the tetrahedral intermediate is often the rate-determining step.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the nucleophilic attack of the aniline nitrogen on the acetic anhydride carbonyl, highlighting the critical tetrahedral intermediate.

G cluster_0 Substituent Control Aniline Substituted Aniline (Nucleophile) TS Tetrahedral Intermediate Aniline->TS  Nucleophilic Attack   Ac2O Acetic Anhydride (Electrophile) Ac2O->TS Product Acetanilide (Product) TS->Product  Elimination   Acid Acetic Acid (Byproduct) TS->Acid EDG EDG (-OMe, -Me) Increases e- density Accelerates Step 1 EWG EWG (-NO2, -Cl) Decreases e- density Decelerates Step 1

Figure 1: Mechanism of N-acetylation showing the critical addition-elimination pathway governed by nitrogen nucleophilicity.

Comparative Reactivity Data

The following data synthesizes experimental observations regarding reaction times and conditions required to achieve >90% conversion using acetic anhydride.

Reactivity Hierarchy Table
Substituent (X)Electronic EffectHammett

Relative ReactivityRequired Conditions (Method A)

-OCH

Strong Donation (+R)-0.27Very Fast Room Temp, < 5 mins

-CH

Weak Donation (+I)-0.17Fast Room Temp, ~10 mins
H (Aniline) Reference0.00Baseline Room Temp, 15-20 mins

-Cl
Weak Withdrawal (-I > +R)+0.23Slow Warm/Reflux, 30+ mins

-NO

Strong Withdrawal (-R, -I)+0.78Very Slow Reflux required, >60 mins

-CH

Steric HindranceN/ARetarded Slower than

-CH

despite +I
Analysis of Trends
  • Electronic Control: The reaction rate correlates linearly with the electron density on the nitrogen.

    
    -Anisidine (
    
    
    
    -OMe) reacts almost instantaneously due to resonance donation increasing the HOMO energy of the nitrogen lone pair [1].
  • The "Ortho Effect":

    
    -Toluidine reacts significantly slower than 
    
    
    
    -toluidine.[1] Despite the methyl group being an electron donor, its proximity to the amine creates steric bulk that hinders the approach of the electrophile (acetic anhydride) and destabilizes the planar transition state required for resonance [2].

Experimental Protocols

To ensure reproducibility, we present two distinct workflows. Method A is the standard buffered aqueous protocol suitable for kinetic comparison. Method B is a Green Chemistry approach for high-throughput synthesis.

Method A: Buffered Aqueous Acetylation (Standard)

Best for: Comparing relative rates of liquid anilines.

Reagents:

  • Substituted Aniline (20 mmol)

  • HCl (conc., 20 mmol)

  • Acetic Anhydride (25 mmol)

  • Sodium Acetate (30 mmol) in Water (15 mL)

Protocol:

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve the aniline in 15 mL water. If the aniline is insoluble (e.g.,

    
    -toluidine), add conc. HCl dropwise until a clear homogeneous solution of the anilinium salt is formed.
    
    • Note: Protonation protects the amine, but we must deprotonate it to react.

  • Acetylation Event: Prepare a solution of Sodium Acetate (buffer) in 10 mL water.

  • Rapid Addition: Add the Acetic Anhydride to the aniline solution. Immediately pour in the Sodium Acetate solution and swirl vigorously.

    • Mechanism:[2][3][4] The base (

      
      ) liberates the free amine (
      
      
      
      ) from the salt (
      
      
      ) in the presence of the anhydride.
  • Observation: Record the time until permanent precipitate formation.

    • Fast Reactants (

      
      -OMe): Instant precipitation.[5]
      
    • Slow Reactants (

      
      -NO
      
      
      
      ): May require gentle warming.
  • Workup: Cool in an ice bath, filter the solid, wash with cold water, and dry.

Method B: Green Solvent-Free Synthesis

Best for: High yield synthesis of deactivated anilines (


-NO

,

-Cl).

Protocol:

  • Mix Substituted Aniline (10 mmol) and Zinc Dust (10 mg, Catalyst) in a mortar.

  • Add Acetic Acid (12 mmol) dropwise while grinding with a pestle.

  • Mechanochemistry: Grind the mixture for 10–20 minutes. The friction generates local heat, driving the reaction even for deactivated substrates [3].

  • Allow the mixture to stand for 5 minutes, then wash with cold water to remove excess acid.

Decision Logic & Troubleshooting

Use the following logic flow to select the correct protocol and troubleshoot low yields.

Workflow Start Select Substrate CheckGroup Check Substituent Type Start->CheckGroup EDG Electron Donating (-OMe, -Me, -Et) CheckGroup->EDG Activator EWG Electron Withdrawing (-NO2, -Cl, -COOH) CheckGroup->EWG Deactivator Ortho Ortho-Substituted (Steric Bulk) CheckGroup->Ortho Steric MethodA Use Method A (Aqueous/NaOAc) Expect: <15 min EDG->MethodA MethodC Use Reflux Method (Acetic Acid Solvent) Expect: >1 hr EWG->MethodC Ortho->MethodC Requires Heat YieldIssue Low Yield? MethodA->YieldIssue MethodC->YieldIssue Fix1 Check pH (Must be basic enough to free amine) YieldIssue->Fix1 Method A Fix2 Increase Temp (Overcome Activation Energy) YieldIssue->Fix2 Method C

Figure 2: Decision matrix for selecting experimental conditions based on substituent electronics and sterics.

Troubleshooting Common Failures
  • Oily Product (No Crystal): Common with

    
    -toluidine. The melting point is low. Scratch the side of the flask with a glass rod to induce nucleation or recrystallize from ethanol/water.
    
  • No Reaction (

    
    -Nitroaniline):  The nucleophilicity is too low for aqueous conditions (Method A). The water competes as a nucleophile (hydrolysis of anhydride). Solution:  Switch to anhydrous reflux (Method C) or use Acetyl Chloride with a Pyridine base.
    
  • Polysubstitution: Rare in acetylation, but possible with highly activated amines (

    
    -phenylenediamine). Control stoichiometry strictly (1:1).
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5]

  • BenchChem. (2025).[4][6] Application Notes and Protocols for the Acetylation of Aniline.

  • LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts.

  • ResearchGate. (2025). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methyl-4-(phenethyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. In the realm of medicinal chemistry and materials science, aniline derivatives represent a cornerstone scaffold. This guide provides an in-depth, technically-focused comparison of the methodologies employed to confirm the structure of 2-Methyl-4-(phenethyloxy)aniline and its derivatives. We will move beyond a simple recitation of techniques, instead delving into the causality behind experimental choices and presenting self-validating protocols to ensure the highest degree of scientific integrity.

The Structural Imperative: Why Positional Isomerism Matters

The seemingly subtle placement of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and safety profile. In the case of this compound, positional isomers, where the methyl and phenethyloxy groups occupy different positions on the aniline ring, can exhibit vastly different behaviors. Therefore, definitive structural elucidation is not merely a procedural formality but a critical step in any research and development pipeline.

A Multi-Pronged Approach to Structural Verification

A robust structural confirmation strategy does not rely on a single analytical technique. Instead, it triangulates data from multiple orthogonal methods to build an unshakeable structural hypothesis. The primary tools in our arsenal for the analysis of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, Single-Crystal X-ray Diffraction.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive structural characterization of a newly synthesized this compound derivative.

Analytical Workflow Figure 1. Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS XRay Single-Crystal X-ray Diffraction (If crystalline) NMR->XRay Provides material for crystallization Confirmation Confirmed Structure NMR->Confirmation MS->XRay Confirms purity for crystallization MS->Confirmation XRay->Confirmation

Safety Operating Guide

Personal Protective Equipment & Handling Strategy: 2-Methyl-4-(phenethyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-Methyl-4-(phenethyloxy)aniline is a lipophilic aromatic amine. While specific toxicological data for this exact derivative may be sparse in public repositories, its structural moieties dictate a Class 6.1 (Toxic) handling protocol.

The "Trojan Horse" Hazard: Unlike simple aniline, the phenethyloxy group significantly increases this molecule's lipophilicity (fat solubility). This allows the compound to permeate the stratum corneum (outer skin layer) faster than hydrophilic amines. Once absorbed, the metabolic cleavage releases the aniline core, leading to Methemoglobinemia —a condition where iron in hemoglobin is oxidized from Fe2+ to Fe3+, destroying the blood's ability to carry oxygen.

Core Safety Directive: Treat this substance as a silent dermal toxin . There is often no immediate burning sensation upon contact; systemic toxicity (cyanosis, dizziness) may be the first sign of exposure.

Strategic PPE Selection (The "Why" & "How")

Standard laboratory PPE is insufficient. You must employ a Barrier-Permeation Defense strategy.

A. Hand Protection: The Double-Glove Matrix

Rationale: Aromatic amines can permeate standard 4-mil nitrile gloves in <15 minutes. The phenethyl tail accelerates this.

LayerMaterial SpecificationFunction
Inner (Tactile) Nitrile (Accelerator-Free), 4-5 mil Protects against incidental contact during doffing; maintains dexterity.
Outer (Barrier) Laminate Film (e.g., Silver Shield® / 4H®) CRITICAL: Provides >480 min breakthrough time against aromatics. Mandatory for stock solution preparation.
Alternative Double Nitrile (Total >10 mil) Acceptable only for closed-system handling (e.g., sealed HPLC vials). Change every 30 mins.
B. Respiratory & Body Defense[1][2]
  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood certified to ASHRAE 110 standards.

  • Respiratory (If Hood Unavailable): Full-face Powered Air Purifying Respirator (PAPR) with OV/P100 cartridges . Note: N95 masks provide zero protection against amine vapors.

  • Body Shielding: Tyvek® or ChemMax® 1 lab coats/coveralls. Cotton lab coats are "sponges" that will hold the toxin against your skin.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision matrix for selecting PPE based on the specific operational task.

PPE_Decision_Matrix Start Task Identification IsPowder Is the substance in Powder/Solid Form? Start->IsPowder IsSolution Is the substance in Solution? Start->IsSolution Weighing Weighing / Open Transfer IsPowder->Weighing ClosedVial Closed Vial / HPLC Handling IsSolution->ClosedVial HoodCheck Is Fume Hood Available? Weighing->HoodCheck HighRiskPPE PROTOCOL A (High Risk): 1. Laminate Gloves (Silver Shield) 2. Tyvek Sleeves/Coat 3. Fume Hood Sash < 14 inches HoodCheck->HighRiskPPE Yes RespReq STOP: Require PAPR with OV/P100 Cartridges HoodCheck->RespReq No StandardPPE PROTOCOL B (Standard): 1. Double Nitrile Gloves 2. Standard Lab Coat 3. Safety Glasses ClosedVial->StandardPPE

Figure 1: PPE Decision Matrix based on physical state and engineering controls. Protocol A is mandatory for any manipulation of the neat solid.

Operational Protocol: Safe Handling Workflow

Step 1: Preparation (The "Buddy System")
  • Static Control: Use an ionizing fan or anti-static gun. Aromatic amine powders are often electrostatic; "fly-away" powder is an inhalation risk.

  • Surface Prep: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

Step 2: Weighing & Solubilization
  • Don PPE: Put on inner nitrile gloves, then Tyvek sleeves/coat, then outer Laminate gloves.

  • Transfer: Weigh into a tared vial inside the hood. Do not remove the stock bottle from the hood.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) immediately to suppress dust.

    • Caution: Dissolution may be exothermic.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood. Dispose of the Kimwipe as hazardous waste immediately.

Step 3: Doffing (Removal)
  • The "Peel" Technique: Remove outer gloves first, turning them inside out. Do not let the outer surface touch the inner nitrile gloves.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue is present).

Emergency Response & First Aid

Symptoms of Exposure: Blue lips/fingernails (Cyanosis), headache, confusion, chocolate-brown blood.

Incident TypeImmediate Action
Skin Contact 1. Drench: Immediate safety shower (15 mins). 2. Soap: Use soap; water alone is ineffective against lipophilic amines. 3. Alert: Call medical; mention "Potential Methemoglobinemia."
Eye Contact 1. Flush for 15 mins. 2. Do not use neutralization agents.
Spill (>1g) 1. Evacuate lab. 2. Re-enter only with SCBA or PAPR. 3. Cover with Vermiculite. Do not use sawdust (fire risk).

Disposal & Waste Segregation[1][2]

Improper disposal of aniline derivatives can create reactive hazards in waste streams.

  • Stream: Incineration Only.

  • Segregation:

    • DO NOT mix with Oxidizing Agents (Peroxides, Nitric Acid) -> Risk of vigorous reaction/explosion.

    • DO NOT mix with Acids -> Exothermic salt formation.

  • Labeling: Clearly tag waste containers: "Toxic: Aromatic Amine Derivative. Hazard: Skin Absorption/Methemoglobinemia."

References

  • National Institutes of Health (NIH) - PubChem. 2-(2-Phenylethoxy)aniline Compound Summary. (Read-across structure for toxicity).[1][2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aromatic Amines.[1] Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Aniline. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.